3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLTYVOXRKVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261646-30-3 | |
| Record name | 3-methoxy-4-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxy-4-nitrobenzene-1-sulfonyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride
Executive Summary
This guide provides a comprehensive technical overview of the synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals and specialized organic compounds. The synthesis is achieved via the electrophilic chlorosulfonation of 2-nitroanisole. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. The content is structured to deliver actionable insights for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducibility and high-purity yields.
Introduction and Strategic Importance
This compound is an aromatic sulfonyl chloride featuring a nitro group and a methoxy group on the benzene ring.[1] These functional groups make it a versatile building block in organic synthesis. The highly reactive sulfonyl chloride moiety readily participates in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] This reactivity is fundamental to its application in constructing more complex molecules, particularly in the synthesis of biologically active compounds and novel materials. The strategic placement of the methoxy and nitro groups also allows for further functionalization, making it a valuable intermediate for creating libraries of compounds for screening in drug discovery programs.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₅S | [3] |
| Molecular Weight | 251.64 g/mol | [3] |
| Appearance | Solid (typically yellow to brown) | [2][4] |
| Melting Point | 90-95 °C | [4] |
| InChI Key | PCZLTYVOXRKVCM-UHFFFAOYSA-N | [1] |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B/1C | [3][4] |
Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS). A logical retrosynthetic analysis identifies 2-nitroanisole as the ideal starting material.
Retrosynthetic Analysis and Pathway
The primary transformation is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This points directly to a chlorosulfonation reaction. The starting material must be a benzene ring substituted with a methoxy group at position 1 and a nitro group at position 2 (2-nitroanisole).
Caption: Retrosynthetic pathway for the target molecule.
The Mechanism of Chlorosulfonation
The reaction proceeds via an electrophilic aromatic substitution mechanism.[5] The key steps are the generation of a potent electrophile from chlorosulfonic acid and its subsequent attack by the electron-rich aromatic ring of 2-nitroanisole.
-
Generation of the Electrophile : In the presence of excess chlorosulfonic acid, an equilibrium is established which generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[6] This species is the active agent that attacks the benzene ring.
-
Directing Effects : The regiochemical outcome of the substitution is controlled by the existing substituents on the ring:
-
Methoxy Group (-OCH₃) : An activating, ortho, para-directing group. It strongly enhances the electron density at the positions ortho (C6) and para (C4) to it.
-
Nitro Group (-NO₂) : A deactivating, meta-directing group. The powerful activating effect of the methoxy group dominates the directing influence. Therefore, the incoming electrophile is directed to the C4 (para) and C6 (ortho) positions. Due to steric hindrance from the adjacent nitro group, substitution at the C4 position is significantly favored, leading to the desired 3-methoxy-4-nitro isomer (when named with the sulfonyl chloride at position 1).
-
-
Attack and Rearomatization : The π-electrons of the 2-nitroanisole ring attack the SO₂Cl⁺ electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (such as the SO₃Cl⁻ anion) then abstracts a proton from the carbon bearing the new substituent, restoring the ring's aromaticity.[5]
Caption: Mechanism of electrophilic chlorosulfonation.
Causality Behind Experimental Choices
-
Reagent : Chlorosulfonic acid is a powerful sulfonating and chlorinating agent and is used in large excess to serve as both the reactant and the solvent.[7] This highly polar, protic medium facilitates the formation of the electrophile.
-
Temperature Control : The reaction is exothermic. Maintaining a specific temperature range (e.g., 110-115 °C, similar to related syntheses) is crucial.[8][9] Lower temperatures may lead to an impractically slow reaction rate, while higher temperatures can cause decomposition of the starting material or product and lead to the formation of undesired side products.
-
Thionyl Chloride (Optional Additive) : In some procedures for analogous compounds, thionyl chloride is added after the initial sulfonation.[9][10] This helps to convert any intermediately formed sulfonic acid into the desired sulfonyl chloride, thereby driving the reaction to completion and improving the overall yield.
-
Quenching on Ice : The reaction mixture is quenched by pouring it carefully onto crushed ice. This has two primary functions: it safely and rapidly decomposes the large excess of highly reactive chlorosulfonic acid, and it causes the water-insoluble organic product to precipitate out of the aqueous solution, allowing for its collection by filtration.[10]
Detailed Experimental Protocol
Disclaimer : This protocol involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Materials and Equipment
-
Reagents :
-
Equipment :
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)
-
Heating mantle
-
Büchner funnel and filtration flask
-
Synthesis Procedure
The workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis.
Step-by-Step Method:
-
Setup : Assemble a 500 mL three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Attach a gas outlet from the top of the apparatus leading to a gas scrubber to neutralize the HCl gas evolved during the reaction.
-
Reagent Charging : In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Begin stirring.
-
Heating : Gently heat the chlorosulfonic acid to the target reaction temperature of 110-115 °C using a heating mantle.[8][9]
-
Starting Material Addition : Once the temperature is stable, add 2-nitroanisole (1.0 molar equivalent) dropwise from the addition funnel over a period of 3-4 hours, ensuring the temperature does not exceed 115 °C.[10] The reaction is exothermic and will evolve significant amounts of HCl gas.
-
Reaction Monitoring : After the addition is complete, maintain the reaction mixture at 110-115 °C with vigorous stirring for an additional 4-6 hours until the reaction is complete (completion can be monitored by techniques like TLC or HPLC if a suitable method is developed).
-
Cooling : Turn off the heating and allow the reaction mixture to cool to approximately 60-70 °C.
-
Quenching and Precipitation : Prepare a large beaker with a substantial amount of crushed ice. Under vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the ice. The product will precipitate as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying : Dry the product under vacuum to a constant weight. The crude product is obtained, typically as a yellow or tan solid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or glacial acetic acid, to yield a product with a sharp melting point.[12]
Process Parameters and Data Summary
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Equiv. | Example Mass/Volume |
|---|---|---|---|---|
| 2-Nitroanisole | C₇H₇NO₃ | 153.14 | 1.0 | 15.3 g (0.1 mol) |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 4.0 | 33.5 mL (0.4 mol) |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 110-115 °C | Optimal for reaction rate vs. side product formation.[8][9] |
| Reaction Time | 8-10 hours (total) | Ensures complete conversion of the starting material. |
| Atmosphere | Ambient (vented) | Reaction evolves HCl; must be scrubbed. |
| Expected Yield | 75-90% | Typical range for chlorosulfonation of activated rings. |
Safety and Hazard Management
-
Chlorosulfonic Acid : Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. All operations must be conducted in a fume hood, and a full set of acid-resistant PPE is mandatory.[7]
-
Product : this compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4] Avoid inhalation of dust and direct contact.
-
Gas Evolution : The reaction produces significant quantities of hydrogen chloride (HCl) gas. The apparatus must be vented to a base scrubber to neutralize this corrosive and toxic gas.
Conclusion
The synthesis of this compound from 2-nitroanisole via electrophilic chlorosulfonation is a robust and well-understood process. Success hinges on careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of the reagents involved. By understanding the mechanistic principles and the rationale behind each experimental step, researchers can reliably produce this valuable intermediate in high yield and purity for applications in medicinal chemistry and beyond.
References
- 1. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-nitrobenzenesulfonyl chloride 96 21320-91-2 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 9. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and analytical characterization of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven insights into the handling and application of this versatile chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction
This compound is a substituted aromatic sulfonyl chloride featuring a unique combination of functional groups: a highly reactive sulfonyl chloride, an electron-donating methoxy group, and an electron-withdrawing nitro group. This specific arrangement of substituents on the benzene ring dictates its chemical behavior and makes it a valuable, albeit challenging, building block in synthetic organic chemistry. Its primary utility lies in its function as a precursor for the synthesis of complex molecules, particularly sulfonamides, which are a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The sulfonyl chloride moiety serves as a powerful electrophilic site, enabling the facile introduction of the 3-methoxy-4-nitrophenylsulfonyl group onto various nucleophilic substrates. Understanding its fundamental properties is paramount for its effective and safe utilization in research and manufacturing.
Molecular Identity and Physicochemical Characteristics
The structural and physical properties of a compound are the foundation upon which its synthetic applications are built. For this compound, these properties are largely inferred from computational models and data on closely related isomers, as extensive experimental data for this specific compound is not widely published.
Key Identifiers:
-
IUPAC Name: 3-methoxy-4-nitrobenzenesulfonyl chloride[3]
-
Molecular Formula: C₇H₆ClNO₅S[3]
-
CAS Number: 1261646-30-3[4]
-
Canonical SMILES: COC1=C(C=CC(=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][3]
-
InChI Key: PCZLTYVOXRKVCM-UHFFFAOYSA-N[3]
Below is a summary of its core physicochemical properties.
| Property | Value | Source & Context |
| Molecular Weight | 251.64 g/mol | Calculated from the molecular formula C₇H₆ClNO₅S.[5] |
| Monoisotopic Mass | 250.96552 Da | Computationally determined.[3] |
| Appearance | Powder to crystal | Inferred from similar aromatic sulfonyl chlorides.[6][7] |
| Melting Point | Not available | Experimental data for this specific isomer is not readily available. For comparison, the 2-methoxy-4-nitro isomer melts at 90-95 °C[8], and the 4-methoxy-2-nitro isomer melts at 78 °C.[6] |
| Solubility | Soluble in aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂); Insoluble in water. | Inferred from structurally similar compounds like 4-nitrobenzenesulfonyl chloride.[9] It is expected to react with protic solvents like water and alcohols.[10] |
| XLogP3 (Predicted) | 1.7 | A calculated measure of lipophilicity, suggesting moderate solubility in organic solvents.[3] |
Reactivity, Stability, and Handling
The utility of this compound is intrinsically linked to its reactivity. The sulfonyl chloride group is highly susceptible to nucleophilic attack, a characteristic that defines both its synthetic value and its handling requirements.
Moisture Sensitivity and Nucleophilic Substitution: The compound is highly sensitive to moisture.[9] It readily reacts with water in a hydrolysis reaction to form the corresponding sulfonic acid and hydrochloric acid. This reactivity extends to other nucleophiles such as alcohols (to form sulfonate esters) and amines (to form sulfonamides), which is the primary basis for its application in synthesis. Due to this reactivity, it must be handled under anhydrous conditions in a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, bases, and water.[9] Violent reactions are possible with alkaline materials. Contact with moisture will liberate toxic and corrosive hydrogen chloride gas.[11]
Storage and Handling: For laboratory use, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[11][12] All handling should be performed in a chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
Caption: Reaction with a primary amine.
Synthesis Pathway
The synthesis of aromatic sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic precursor. For this compound, the logical starting material is 2-nitroanisole (1-methoxy-2-nitrobenzene).
The established method involves reacting the aromatic compound with an excess of chlorosulfonic acid (ClSO₃H).[13][14] Thionyl chloride (SOCl₂) may be added to facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[15]
Generalized Synthesis Steps:
-
Charge a reaction vessel with chlorosulfonic acid under an inert atmosphere.
-
Slowly add 2-nitroanisole to the chlorosulfonic acid at a controlled temperature. The reaction is highly exothermic and generates HCl gas, requiring careful temperature management and a gas scrubber.
-
After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.[14][15]
-
The mixture is then cooled and carefully quenched by pouring it onto ice water.
-
The precipitated solid product, this compound, is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.[15]
Analytical Characterization Methodologies
A multi-faceted analytical approach is required to confirm the identity, purity, and structure of reactive intermediates like sulfonyl chlorides.[16]
Structural Elucidation
-
Infrared (IR) Spectroscopy: This is a rapid technique for identifying the key sulfonyl chloride functional group. The spectrum is expected to show strong, characteristic absorption bands for the S=O and S-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. Due to the compound's reactivity, analysis must be performed in dry, aprotic deuterated solvents like CDCl₃ or DMSO-d₆.[16] The spectra will show characteristic shifts for the aromatic protons, the methoxy protons, and the aromatic carbons, with splitting patterns confirming their relative positions.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[16]
Purity and Content Analysis via RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds.[17] However, the aqueous mobile phases used in reversed-phase (RP) HPLC can degrade moisture-sensitive compounds. Therefore, method development must focus on minimizing analysis time and ensuring the stability of the analyte in the sample solution.[18]
Step-by-Step Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable volume (e.g., 10 mL) of dry, aprotic solvent like acetonitrile to create a stock solution. Ensure the solvent is HPLC grade.
-
Perform further dilutions as necessary with the mobile phase to bring the concentration within the linear range of the detector.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with 0.1% formic acid or trifluoroacetic acid to improve peak shape. A rapid gradient is often preferred to minimize on-column degradation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set to a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Causality Note: The choice of aprotic solvent for sample dissolution is critical to prevent pre-analysis degradation. Solution stability studies should be performed to validate the method.[18]
-
Caption: Workflow for HPLC Purity Analysis.
Applications in Drug Development and Research
The true value of this compound is realized in its application as a reactive intermediate. The sulfonyl chloride functional group is a key synthon for constructing sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.
The presence of the nitro and methoxy groups provides additional handles for chemical modification. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening pathways to a diverse library of complex molecules for screening in drug discovery programs.
References
- 1. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 4. 1261646-30-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-METHOXY-2-NITROBENZENESULFONYL CHLORIDE CAS#: 18092-54-1 [m.chemicalbook.com]
- 7. H31979.03 [thermofisher.com]
- 8. 21320-91-2 CAS MSDS (2-Methoxy-4-nitrobenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Recognizing that this specific isomer is a relatively specialized compound, this document synthesizes direct information where available and draws upon established principles and data from closely related analogues to provide practical, field-proven insights. The focus is on enabling researchers to understand its chemical behavior, anticipate its reactivity, and safely incorporate it into their synthetic workflows, particularly within the context of pharmaceutical and materials science research.
Core Identifiers and Physicochemical Properties
This compound is an aromatic sulfonyl chloride characterized by the presence of a methoxy group and a nitro group on the benzene ring. These functional groups significantly influence the reactivity of the sulfonyl chloride moiety and the overall physicochemical properties of the molecule.
| Identifier | Value | Source |
| CAS Number | 1261646-30-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆ClNO₅S | [6][2] |
| Molecular Weight | 251.64 g/mol | [6][2] |
| IUPAC Name | This compound | |
| InChI Key | PCZLTYVOXRKVCM-UHFFFAOYSA-N | [6][2] |
| SMILES | O=S(C1=CC=C(--INVALID-LINK--=O)C(OC)=C1)(Cl)=O | [6] |
| PubChem CID | 63677081 | [6][2] |
Predicted Physicochemical Data:
While extensive experimental data for this specific isomer is not widely published, computational predictions provide valuable estimates for its properties.
| Property | Predicted Value | Note |
| Topological Polar Surface Area (TPSA) | 97.16 Ų | Calculated based on functional groups, indicating moderate polarity. |
| Number of Rotatable Bonds | 3 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
Synthesis and Mechanistic Considerations
Conceptual Synthetic Workflow
The logical synthetic precursor is 3-Methoxy-4-nitrobenzenesulfonic acid. The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation. Modern methods offer mild and efficient alternatives to traditional, harsh reagents.
Caption: Conceptual synthetic pathway to the target compound.
Recommended Laboratory Protocol: Chlorination of Sulfonic Acid
This protocol is adapted from a general method for the synthesis of sulfonyl chlorides from sulfonic acids using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which is noted for its mild conditions and high efficiency.[7][8] This approach is suitable for substrates with sensitive functional groups like ethers and nitro groups.[8]
Materials:
-
3-Methoxy-4-nitrobenzenesulfonic acid (starting material)
-
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)
-
Potassium chloride (KCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Mortar and pestle
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Mixing Reagents: In a clean, dry mortar, combine 3-Methoxy-4-nitrobenzenesulfonic acid (1 mmol) and TAPC (0.3 mmol).
-
Grinding: Grind the mixture with a pestle for approximately 1 minute.
-
Catalyst Addition: Add potassium chloride (20 mol%) and a single, small drop of water to the mixture.
-
Reaction: Continue grinding the mixture. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 10 mL of deionized water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (4 x 5 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization.
Causality and Self-Validation: The use of TAPC under solvent-free conditions is a green chemistry approach that minimizes harsh reagents and simplifies product isolation.[7][8] The reaction progress should be monitored by TLC, comparing the reaction mixture to a spot of the starting sulfonic acid. The disappearance of the starting material spot indicates reaction completion, providing a self-validating checkpoint.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. The presence of the methoxy and nitro groups on the aromatic ring modulates this reactivity and imparts characteristics that are highly relevant to drug design.
Core Reactivity: Nucleophilic Substitution
The sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is the foundational reaction for its primary applications.
Caption: General reaction of sulfonyl chlorides with nucleophiles.
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a key component of many drugs.
-
Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters.
Role of Functional Groups in a Drug Discovery Context
-
Sulfonyl Group: The sulfonyl group acts as a hydrogen bond acceptor and can engage in crucial interactions within a protein's binding pocket. Its tetrahedral geometry can provide a rigid scaffold to orient other pharmacophoric elements.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group makes the sulfonyl chloride even more reactive (electrophilic).[9][10] In a drug discovery context, nitroaromatic compounds can sometimes be metabolic liabilities, but they are also key components of certain approved drugs and are valuable as synthetic intermediates that can be readily reduced to the corresponding amine. This amine can then be further functionalized.
-
Methoxy Group (-OCH₃): The methoxy group is a prevalent substituent in approved drugs.[11] It is a non-lipophilic group that can improve ligand-protein binding and potency without negatively impacting physicochemical properties like solubility.[12] It can act as a hydrogen bond acceptor and its presence can significantly alter the conformation of the molecule, potentially leading to improved binding affinity.[11][13][14]
Application Insight: Synthesis of HIV Protease Inhibitors Aryl sulfonyl chlorides, particularly those with a nitro group like 4-nitrobenzenesulfonyl chloride, are used as intermediates in the synthesis of pharmaceuticals such as the HIV protease inhibitors darunavir and amprenavir.[15][16] The nitrobenzenesulfonyl (nosyl) group is often used as a protecting group for amines during peptide synthesis.[17] By analogy, this compound is an excellent candidate for similar applications, offering a scaffold with modified electronic and steric properties due to the methoxy group, which could be exploited in structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1261646-30-3 is not detailed in the search results, the hazards can be reliably inferred from closely related compounds like 4-nitrobenzenesulfonyl chloride. Acmec Biochemical provides a GHS warning for eye irritation (H319).[2]
Primary Hazards:
-
Corrosive: Sulfonyl chlorides are acidic and corrosive. They cause severe skin burns and serious eye damage.[15][18]
-
Moisture Sensitive: They react with water (hydrolyze), often vigorously, to release hydrochloric acid (HCl) gas. This reaction is exothermic.[15] Therefore, they must be handled under anhydrous conditions.
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Dispensing: When dispensing the solid, avoid creating dust.
-
Quenching: Any residual reagent must be quenched carefully. A slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) is a common method.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[15]
Conclusion
This compound is a valuable, albeit specialized, synthetic building block. Its utility stems from the reliable reactivity of the sulfonyl chloride group, which is electronically activated by the para-nitro group. The additional methoxy substituent provides a handle for modulating physicochemical properties, making it an attractive tool for medicinal chemists exploring structure-activity relationships. While direct experimental data is sparse, a robust understanding of its chemistry and safe handling practices can be achieved by leveraging the extensive knowledge base of related aryl sulfonyl chlorides. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this reagent in their synthetic endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. 1261646-30-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. 1341956-76-0,Methyl 2-(2-Pyrazinyl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. This compound 95% | CAS: 1261646-30-3 | AChemBlock [achemblock.com]
- 6. 1261646-30-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 10. Page loading... [guidechem.com]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. drughunter.com [drughunter.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of reactive intermediates are cornerstones of successful synthesis campaigns. This compound (C₇H₆ClNO₅S) is a key building block, valued for its utility in introducing the 3-methoxy-4-nitrophenylsulfonyl moiety, a common pharmacophore in medicinal chemistry. Its inherent reactivity, conferred by the sulfonyl chloride group, necessitates a robust and multi-faceted analytical approach for its characterization.[1][2]
This guide provides a comprehensive exploration of the spectroscopic data of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present detailed protocols, ensuring a self-validating system for the confident identification of this important reagent.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule features a benzene ring substituted with three distinct functional groups: an electron-donating methoxy group (-OCH₃), and two powerful electron-withdrawing groups, a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl). This electronic arrangement profoundly influences the chemical environment of each atom, which is directly observable in the resulting spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and number of atoms in the molecule.
Expertise in Practice: Experimental Protocol for NMR
The high reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, dictates the choice of experimental conditions.
-
Solvent Selection: A dry, aprotic deuterated solvent is mandatory to prevent sample degradation. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power and relatively clean spectral window. For compounds with lower solubility, acetone-d₆ or DMSO-d₆ can be used.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show three signals in the aromatic region and one signal in the aliphatic region, corresponding to the three aromatic protons and the three methoxy protons, respectively.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.1 | Doublet (d) | J ≈ 8.5 | 1H |
| H-2 | ~7.8 | Doublet (d) | J ≈ 2.0 | 1H |
| H-6 | ~7.6 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | 1H |
| -OCH₃ | ~4.0 | Singlet (s) | N/A | 3H |
-
Causality of Chemical Shifts: The protons are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the adjacent -NO₂ and -SO₂Cl groups. H-5 is ortho to the nitro group, and H-2 is ortho to the sulfonyl chloride group, placing them in highly electron-deficient environments. The methoxy protons appear as a sharp singlet, typical for a methyl group attached to an oxygen atom.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-NO₂) | ~152 | Attached to the highly electronegative nitro group. |
| C-3 (C-OCH₃) | ~149 | Attached to the methoxy group, but also influenced by adjacent nitro group. |
| C-1 (C-SO₂Cl) | ~145 | Attached to the sulfonyl chloride group. |
| C-5 | ~129 | Aromatic CH, ortho to the nitro group. |
| C-6 | ~125 | Aromatic CH, para to the nitro group. |
| C-2 | ~115 | Aromatic CH, ortho to the sulfonyl chloride and methoxy groups. |
| -OCH₃ | ~57 | Typical chemical shift for a methoxy carbon. |
-
Trustworthiness through Prediction: The predicted chemical shifts are based on established substituent effects in benzene rings. The carbons directly attached to the electron-withdrawing groups (C-1, C-4) and the oxygen of the methoxy group (C-3) are expected to be the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The sulfonyl chloride and nitro groups have highly characteristic, strong absorption bands.[1]
Experimental Protocol for ATR-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Collection: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ar-H Stretch | 3100 - 3000 | Medium |
| Asymmetric S=O Stretch (-SO₂Cl) | 1390 - 1370 | Strong |
| Symmetric S=O Stretch (-SO₂Cl) | 1190 - 1170 | Strong |
| Asymmetric N=O Stretch (-NO₂) | 1540 - 1520 | Strong |
| Symmetric N=O Stretch (-NO₂) | 1350 - 1330 | Strong |
| Ar C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ar-O-C Stretch | 1275 - 1200 | Strong |
| S-Cl Stretch | 650 - 550 | Medium |
-
Authoritative Grounding: The presence of two very strong bands around 1380 cm⁻¹ and 1180 cm⁻¹ is definitive evidence for the sulfonyl chloride group.[3][4] Similarly, strong absorptions near 1530 cm⁻¹ and 1340 cm⁻¹ confirm the presence of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[1]
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation, providing a characteristic pattern.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
MS Data Interpretation
The mass spectrum will reveal the molecular weight and key structural components through fragmentation. The molecular formula C₇H₆ClNO₅S corresponds to a monoisotopic mass of 250.9655 Da.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 251. A characteristic isotopic peak at m/z 253, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Sulfonyl chlorides are known to undergo specific fragmentations.[1] The primary fragmentations anticipated for this molecule are illustrated below.
Caption: Predicted EI-MS Fragmentation Pathway.
| m/z (for ³⁵Cl) | Proposed Fragment | Formula |
| 251 | Molecular Ion [M]⁺˙ | [C₇H₆ClNO₅S]⁺˙ |
| 216 | [M - Cl]⁺ | [C₇H₆NO₅S]⁺ |
| 187 | [M - SO₂]⁺˙ | [C₇H₆ClNO₃]⁺˙ |
| 152 | [M - SO₂Cl]⁺ | [C₇H₆NO₃]⁺ |
Integrated Analytical Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an irrefutable confirmation of the molecular structure.
Caption: Integrated workflow for structural confirmation.
Conclusion
The characterization of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR establish the precise arrangement of the carbon-hydrogen framework. Infrared spectroscopy provides rapid and definitive confirmation of the critical sulfonyl chloride and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and offers further structural insight through predictable fragmentation patterns. By employing this integrated workflow, researchers and drug development professionals can proceed with confidence, knowing their starting material is structurally correct and pure, setting the stage for successful synthetic outcomes.
References
solubility profile of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride in Organic Solvents
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Addressed to researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, theoretical solubility principles, and practical experimental considerations for this reactive compound. A detailed protocol for determining apparent solubility is provided, acknowledging the compound's inherent reactivity.
Introduction to this compound
This compound is an organic compound featuring a methoxy (-OCH₃) and a nitro (-NO₂) group attached to a benzenesulfonyl chloride core.[1] The presence of the highly reactive sulfonyl chloride group (-SO₂Cl) makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with diverse pharmacological activities. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide aims to provide a deep understanding of its solubility profile, grounded in both theoretical principles and practical experimental insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₅S | [1] |
| Molecular Weight | 251.64 g/mol | [2] |
| Physical State | Solid | |
| Melting Point | 66 - 70 °C | |
| Predicted XlogP | 1.7 | [1][2] |
| InChIKey | PCZLTYVOXRKVCM-UHFFFAOYSA-N | [1] |
The predicted XlogP value of 1.7 suggests a moderate lipophilicity. The presence of polar functional groups (nitro and methoxy) and the reactive sulfonyl chloride group contributes to a complex interplay of intermolecular forces that dictate its solubility.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, the following factors are critical:
-
Polarity: The molecule possesses both polar (nitro, methoxy, sulfonyl chloride) and non-polar (benzene ring) regions. Therefore, its solubility will be significant in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in the nitro, methoxy, and sulfonyl groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can, therefore, solvate the molecule effectively.
-
Reactivity: The electrophilic nature of the sulfonyl chloride group makes it susceptible to nucleophilic attack by protic solvents like water and alcohols. This reactivity leads to solvolysis, a chemical reaction that can be mistaken for dissolution.[3][4] This is a crucial consideration when measuring solubility.
The Critical Role of Reactivity in Solubility Assessment
A significant challenge in determining the true equilibrium solubility of this compound is its reactivity. Sulfonyl chlorides readily react with nucleophilic solvents, particularly protic solvents.[3][5]
-
Hydrolysis: In the presence of water, the compound will hydrolyze to form the corresponding sulfonic acid. Aryl sulfonyl chlorides are noted to have low solubility in water, which can lead to their precipitation from aqueous reaction mixtures, a property that can protect them from extensive hydrolysis.[6][7]
-
Solvolysis: In alcoholic solvents, it will undergo alcoholysis to form sulfonate esters.
This reactivity means that traditional equilibrium solubility experiments, which often require prolonged incubation, may not yield accurate results for the intact compound. Instead, the measured value would reflect the solubility of a mixture of the starting material and its degradation products. Therefore, for practical purposes, determining the apparent solubility or the rate of dissolution becomes a more meaningful metric for researchers.
Predicted Qualitative Solubility Profile
Based on the physicochemical properties and the principles of "like dissolves like," a qualitative solubility profile in common organic solvents can be predicted. It is imperative to note that in protic solvents, the term "soluble" may encompass reactivity.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water | Low / Reactive | Low intrinsic solubility, but undergoes hydrolysis.[6][7] |
| Alcohols (Methanol, Ethanol) | Soluble / Reactive | The polar nature and hydrogen bonding capability of alcohols will facilitate dissolution, but solvolysis is expected.[3] | |
| Aprotic Polar | Acetone, Acetonitrile | Soluble | Good polarity matching and ability to engage in dipole-dipole interactions without reacting. |
| Dimethylformamide (DMF) | Soluble | High polarity and potential for strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | Moderately Soluble | Can solvate the molecule to some extent due to its ability to dissolve moderately polar compounds. |
| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that may show moderate solubility. | |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity will limit solubility.[3] |
Experimental Protocol for Apparent Solubility Determination
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary. This protocol focuses on determining the apparent solubility under kinetically controlled conditions.
Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8] It is also a suspected reproductive toxin. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8][9]
Step-by-Step Methodology:
-
Solvent Preparation: Use anhydrous solvents to minimize hydrolysis.
-
Sample Preparation: Accurately weigh a small amount of this compound into a clean, dry vial.
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Mixing: Immediately and vigorously mix the sample at a constant temperature for a short, defined period (e.g., 5-10 minutes). The goal is to achieve rapid dissolution without allowing significant time for solvolysis.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the solid dissolves completely, add a further known amount of the compound and repeat the mixing step.
-
Saturation Point: Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved after vigorous mixing for the defined period).
-
Quantification (Optional): For a more quantitative measure, the saturated solution can be rapidly filtered through a syringe filter. A known volume of the filtrate can then be diluted and analyzed by a suitable analytical technique (e.g., HPLC-UV) to determine the concentration of the intact compound. A rapid analytical method is crucial to minimize degradation post-filtration.
Visualization of the Experimental Workflow:
Caption: Workflow for apparent solubility determination of this compound.
Logical Relationships in Solubility
The interplay between the compound's structural features and solvent properties dictates its solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. While its polar functional groups suggest solubility in polar solvents, the high reactivity of the sulfonyl chloride group, especially with protic solvents, necessitates careful consideration during experimental work. For practical applications, assessing the apparent solubility or dissolution rate is often more relevant than determining the true equilibrium solubility. The experimental protocol outlined in this guide provides a framework for researchers to obtain reliable and reproducible data, enabling the effective use of this important synthetic intermediate.
References
- 1. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
molecular structure and conformation of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
This guide provides a detailed examination of the molecular architecture of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with structural data from analogous compounds to offer a comprehensive analysis. We will explore the nuanced interplay of its functional groups, predict its conformational landscape, and discuss its significance as a reactive intermediate in synthetic chemistry.
Introduction: A Molecule of Competing Influences
This compound belongs to the class of aromatic sulfonyl chlorides, a cornerstone of synthetic organic chemistry. These compounds are prized as versatile precursors for synthesizing sulfonamides and sulfonate esters, moieties of profound importance in pharmaceuticals. The subject of this guide is distinguished by a specific substitution pattern on the benzene ring: a methoxy group at position 3 and a nitro group at position 4, relative to the sulfonyl chloride group at position 1. This arrangement creates a fascinating electronic environment where the electron-donating nature of the methoxy group and the powerful electron-withdrawing capacity of the nitro group modulate the reactivity of the highly electrophilic sulfonyl chloride functional group.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount to predicting its reactivity and designing new synthetic pathways.
Section 1: Molecular Structure Analysis
The structural integrity of this compound is dictated by the spatial arrangement of its constituent parts: the central phenyl ring and its three distinct substituents.
Core Scaffold and Substituent Effects
The molecule's foundation is a benzene ring, providing a rigid scaffold. The key to its unique properties lies in the electronic dialogue between its substituents:
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing group and the primary reactive site. The sulfur atom is highly electrophilic, making it a target for nucleophiles.[1]
-
Nitro Group (-NO₂): Positioned para to the sulfonyl chloride, this is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly increases the electrophilicity of the sulfur center, enhancing its reactivity towards nucleophiles.[1]
-
Methoxy Group (-OCH₃): Located meta to the sulfonyl chloride, this group is electron-donating through resonance (+M effect) but moderately electron-withdrawing through induction (-I effect). Its overall effect enriches the electron density of the aromatic ring, though its meta position prevents direct resonance interaction with the sulfonyl chloride group.
This electronic push-pull dynamic across the ring dictates the molecule's chemical behavior and is a crucial factor in its application as a synthetic building block.
Structural Parameters: An Analog-Based Approach
As of this writing, a single-crystal X-ray structure for this compound has not been deposited in public databases. However, we can infer highly probable structural parameters by examining the crystal structure of the closely related compound, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.[2] This analog contains the entire 3-nitrobenzenesulfonyl core, providing a reliable model for bond lengths and angles within this fragment.
| Parameter | Typical Value (Å or °) | Rationale & Commentary |
| S=O Bond Length | ~1.42 - 1.44 Å | These double bonds are short and strong, characteristic of sulfonyl groups. Data from related sulfonamides supports this range.[2] |
| S-Cl Bond Length | ~2.05 - 2.08 Å | The sulfur-chlorine bond is significantly longer than a typical C-Cl bond, making it relatively labile and prone to cleavage during nucleophilic substitution. |
| S-C (Aromatic) Bond Length | ~1.76 - 1.78 Å | This bond connects the sulfonyl group to the benzene ring. Its length is consistent with a single bond between sp² carbon and sulfur.[2] |
| C-N (Nitro) Bond Length | ~1.47 - 1.49 Å | The bond connecting the nitro group to the ring. |
| N=O Bond Length | ~1.21 - 1.23 Å | Characteristic of the nitro group's delocalized double bonds. |
| O-S-O Bond Angle | ~120 - 122° | The geometry around the sulfur atom is approximately tetrahedral. The O-S-O angle is typically larger than the ideal 109.5° due to the repulsion of the double bonds.[2] |
| Cl-S-O Bond Angle | ~105 - 107° | These angles are compressed relative to the O-S-O angle. |
| C-S-Cl Bond Angle | ~103 - 106° | The angle involving the bulky chlorine atom and the aromatic ring. |
Table 1: Predicted Molecular Geometry based on Analog Data. Data is inferred from published structures of similar sulfonamides.[2]
Section 2: Conformational Analysis
The overall shape of the molecule is not static but is defined by the rotation around key single bonds. Understanding the preferred conformation is essential for predicting how the molecule will interact with other reagents.
Torsional Degrees of Freedom
Two primary dihedral angles determine the molecule's conformation:
-
C2-C1-S-Cl Dihedral Angle: This angle describes the orientation of the sulfonyl chloride group relative to the plane of the benzene ring.
-
C2-C3-O-C(methyl) Dihedral Angle: This describes the orientation of the methoxy group's methyl substituent relative to the ring.
Based on steric considerations and data from related structures, the sulfonyl chloride group is unlikely to be perfectly coplanar with the ring.[2] A staggered conformation, where the S-Cl bond is twisted away from the ring, is expected to minimize steric clash with the ortho C-H bond. The methoxy group is generally expected to lie close to the plane of the benzene ring to maximize resonance donation, with the methyl group pointing away from the adjacent nitro group to minimize steric hindrance.
Proposed Workflow for Computational Analysis
To definitively determine the lowest energy conformation, a computational approach is indispensable. The following workflow outlines a standard protocol using Density Functional Theory (DFT), a robust method for modeling molecular structures and energies.
Caption: Proposed DFT workflow for conformational analysis.
This in silico experiment would provide precise bond lengths, angles, and the critical dihedral angles, offering a detailed picture of the molecule's most stable three-dimensional shape.
Section 3: Synthesis and Reactivity
The utility of this compound is rooted in its synthesis and subsequent chemical reactivity.
Proposed Synthetic Pathway
A common route to aromatic sulfonyl chlorides involves the chlorosulfonation of an activated aromatic ring or the chlorination of a pre-existing sulfonic acid. A plausible synthetic route starting from 3-methoxy-4-nitrophenol is outlined below.
References
An In-Depth Technical Guide to the Reactivity and Stability of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride for Advanced Synthesis
Abstract: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its strategic combination of a reactive sulfonyl chloride group with electronically active methoxy and nitro substituents makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive analysis of the compound's core reactivity principles, stability profile, and key synthetic applications. We delve into the mechanistic underpinnings of its reactions, offer field-proven protocols for its use and handling, and explore its strategic value in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important building block.
Molecular Profile and Physicochemical Properties
This compound is a crystalline solid whose utility is defined by the interplay of its three key functional groups. The sulfonyl chloride (-SO₂Cl) is the primary site of reactivity, acting as a potent electrophile. The nitro group (-NO₂) at the para-position is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the sulfonyl sulfur. The methoxy group (-OCH₃) at the meta-position, while electron-donating through resonance, influences the overall electronic landscape and provides a vector for modulating physicochemical properties in derivative compounds.[1][2] This specific substitution pattern makes it a valuable reagent for introducing the 3-methoxy-4-nitrophenylsulfonyl moiety, a common scaffold in medicinal chemistry.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₅S | [4] |
| Molecular Weight | 251.64 g/mol | [5] |
| CAS Number | 63677-08-1 | [4] |
| Appearance | Solid (typically off-white to yellow) | |
| Melting Point | 66 - 70 °C | |
| logP (predicted) | 1.7 - 2.1 | [4] |
Core Reactivity Principles: A Mechanistic Perspective
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. This inherent reactivity is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and makes the sulfur atom highly susceptible to nucleophilic attack.[6]
Causality of Enhanced Reactivity:
-
Inductive and Resonance Effects: The nitro group at the para-position exerts a powerful electron-withdrawing effect through both induction and resonance. This delocalizes electron density from the aromatic ring and, by extension, from the sulfur atom, further increasing its positive partial charge and making it a "super-electrophile."
-
Leaving Group Potential: The chloride ion is an excellent leaving group, facilitating the completion of nucleophilic substitution reactions.[6]
These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. The approaching nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state or intermediate, which then collapses with the expulsion of the chloride ion to form the final product.[7][8]
Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride center.
Key Synthetic Transformations & Protocols
The primary utility of this compound is as an electrophilic partner for a wide range of nucleophiles, most notably amines and alcohols.
Sulfonamide Formation
The reaction with primary or secondary amines to form sulfonamides is arguably the most important transformation of this reagent. Sulfonamides are a privileged functional group in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors and to improve metabolic stability.[6][9]
Expert Insight: The choice of base is critical for driving the reaction to completion. A non-nucleophilic tertiary amine like triethylamine or a mild base like pyridine is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Self-Validating Experimental Protocol: Synthesis of a Model Sulfonamide
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by flash column chromatography or recrystallization to yield the final product.
Sulfonate Ester Formation
Reaction with alcohols yields sulfonate esters. While sulfonates are sometimes the final target molecule, this reaction is more frequently used to convert a poorly reactive hydroxyl group into an excellent leaving group (a sulfonate), priming it for subsequent nucleophilic substitution reactions.[10] The protocol is similar to that for sulfonamide formation, often using pyridine as both the solvent and the base.
Stability, Handling, and Storage
The high reactivity of this compound necessitates careful handling and storage to ensure its integrity and the safety of the researcher.
Chemical Stability Profile
-
Moisture Sensitivity (Hydrolysis): The compound's primary vulnerability is its reaction with water. It readily hydrolyzes to the corresponding 3-methoxy-4-nitrobenzenesulfonic acid.[11][12] This reaction is often exothermic.[11] Therefore, exposure to atmospheric moisture or wet solvents must be strictly avoided. While its low aqueous solubility can offer some protection during aqueous workups, prolonged contact will lead to degradation.[13]
-
Thermal Stability: While generally stable at ambient temperatures, thermal decomposition can occur at elevated temperatures. Decomposition of arylsulfonyl chlorides can proceed via complex pathways, and it is prudent to avoid excessive heating.[14][15]
-
Incompatibilities: The compound is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions). It reacts violently with water.[16][17]
Mandatory Safe Handling Protocol
Due to its corrosive nature, all handling must be performed with appropriate safety measures in place.[16][18]
-
Engineering Controls: All transfers and manipulations of the solid or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[18]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield.[18]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are readily accessible.[16]
-
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If dissolving, add the solid slowly to the solvent.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not add water to the spill.[16]
-
Storage Recommendations
To maintain its chemical integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage location should be a cool, dry, and well-ventilated area designated for corrosive materials, away from moisture and incompatible substances.[16][19]
Application in Drug Discovery & Development
The structural motifs present in this compound make it a highly valuable starting material in the synthesis of potential therapeutic agents.
-
Scaffold for Bioactive Molecules: The sulfonamide linkage formed from this reagent is a cornerstone of numerous approved drugs. It is metabolically robust and provides a key hydrogen bonding motif for protein-ligand interactions.
-
Vector for Chemical Diversification: The nitro group serves as a versatile synthetic handle. It can be readily reduced to an aniline, which can then be further functionalized through acylation, alkylation, or diazotization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The methoxy group can enhance binding through specific interactions in a protein pocket and can be used to tune properties like solubility and metabolic stability, which are critical for developing a successful drug candidate.[1][2]
Caption: Synthetic utility in a drug discovery workflow.
Conclusion
This compound is a powerful and versatile reagent for advanced organic synthesis. Its high electrophilicity, driven by the synergistic effects of the sulfonyl chloride and nitro groups, allows for efficient construction of sulfonamides and sulfonate esters. However, this high reactivity is coupled with significant moisture sensitivity and corrosive properties, mandating rigorous handling and storage protocols. For the informed researcher, this compound represents a key building block, enabling the strategic synthesis of complex molecules and facilitating the exploration of new chemical space in the pursuit of novel therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
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- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
key reactions involving 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Core Reactions of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and an electron-donating methoxy group, provides a unique combination of reactivity and functionality. This guide, intended for researchers and drug development professionals, delves into the core reactions of this compound, explaining the causality behind experimental choices and providing field-proven insights into its application.
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of compounds.[1] The nitro group can be readily reduced to an amine, opening avenues for further derivatization. Meanwhile, the methoxy group influences the electronic properties of the benzene ring and can play a significant role in modulating the pharmacokinetic properties of derivative molecules in drug discovery.[2][3] Understanding the interplay of these functional groups is key to leveraging this reagent's full synthetic potential.
| Property | Value | Source |
| CAS Number | 1261646-30-3 | [4] |
| Molecular Formula | C₇H₆ClNO₅S | [5] |
| Molecular Weight | 251.64 g/mol | [4] |
| InChIKey | PCZLTYVOXRKVCM-UHFFFAOYSA-N | [5] |
| Appearance | N/A (Typically a solid) | [4] |
The Cornerstone Reaction: Sulfonamide Synthesis
The most fundamental reaction of this compound is its conversion to sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antibiotics, diuretics, and antivirals.[6]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. The resulting protonated sulfonamide is then deprotonated, typically by a mild base added to the reaction mixture, to yield the final product and a hydrochloride salt. The inclusion of a base is critical to drive the reaction to completion by neutralizing the HCl byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: General Sulfonamide Formation
This protocol describes a standard, self-validating procedure for the synthesis of a sulfonamide derivative.
Step 1: Reagent Preparation
-
Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine (Et₃N) or pyridine. The slight excess of base ensures complete neutralization of the generated HCl.
Step 2: Reaction Execution
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent.
-
Cool the amine solution to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize potential side reactions.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the mixture by adding water.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure sulfonamide.
Workflow Visualization
Caption: General workflow for synthesizing sulfonamides.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
While less common than their aryl halide counterparts, aryl sulfonyl chlorides can serve as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures prevalent in pharmaceuticals and functional materials.[7][8]
Mechanistic Rationale
The catalytic cycle for the Suzuki coupling is a well-established process.[8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting into the sulfur-chlorine bond to form a palladium(II) species. This is often the rate-determining step.
-
Transmetalation: A boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety to the palladium(II) center, displacing the sulfonate group.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of base, ligand, and solvent is critical for an efficient reaction, as these components influence the stability and reactivity of the palladium catalyst and the boronate species.[7]
Experimental Protocol: General Suzuki-Miyaura Coupling
Step 1: Catalyst and Reagent Setup
-
To a reaction vessel equipped with a reflux condenser, add the aryl boronic acid (1.2 equivalents), a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add this compound (1.0 equivalent).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
Step 2: Reaction Execution
-
Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. The aqueous phase is crucial for activating the boronic acid with the base.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain with stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography to isolate the biaryl product.
Catalytic Cycle Visualization
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Strategic Transformation: Reduction of the Nitro Group
A key synthetic manipulation of derivatives made from this compound is the reduction of the nitro group to a primary amine (aniline). This transformation dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic handle for a vast array of subsequent reactions, including acylation, diazotization, and reductive amination.
Mechanistic Considerations
Several methods are effective for this reduction.
-
Catalytic Hydrogenation: This is a clean and high-yielding method, typically employing a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The reaction is heterogeneous and the catalyst can be removed by simple filtration.
-
Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl are robust and cost-effective. For instance, with stannous chloride (SnCl₂), the nitro group is reduced in a stepwise process involving nitroso and hydroxylamine intermediates.
The choice of method depends on the substrate's tolerance to acidic or catalytic conditions. For complex molecules with sensitive functional groups, catalytic hydrogenation is often preferred.
Experimental Protocol: Nitro Reduction with SnCl₂
Step 1: Reagent Preparation
-
Dissolve the nitro-containing substrate (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equivalents) in the same solvent or concentrated HCl. The large excess of the reducing agent ensures the reaction goes to completion.
Step 2: Reaction Execution
-
Heat the substrate solution to a moderate temperature (e.g., 50-70 °C).
-
Add the SnCl₂ solution portion-wise or dropwise. The reaction is often exothermic.
-
Stir the mixture at the elevated temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with the organic solvent.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.
Safety and Handling: A Prerequisite for Use
As a reactive chemical, this compound requires careful handling to ensure laboratory safety. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid creating dust.[10] Use a closed system where possible.[9] The compound is moisture-sensitive and reacts with water, potentially violently, which can liberate toxic or irritating gases.[10] Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from moisture.[10][11]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation, move the person to fresh air.[11] Immediate medical attention is required for any significant exposure.[9][11]
References
- 1. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Research Applications of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: A Versatile Reagent for Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities. 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride emerges as a highly valuable and versatile reagent, distinguished by a unique constellation of functional groups that offer multi-faceted utility. Its core reactivity is centered on the electrophilic sulfonyl chloride moiety, providing a reliable gateway to the synthesis of a vast array of sulfonamides—a privileged scaffold in pharmacologically active compounds. Beyond this primary function, the presence of an electron-withdrawing nitro group and an electron-donating methoxy group imbues this molecule with unique properties, enabling its use as a cleavable amine-protecting group and a platform for post-synthetic diversification. This guide provides an in-depth exploration of the chemical principles, strategic applications, and field-proven protocols associated with this compound, designed for researchers and scientists engaged in drug development and complex molecule synthesis.
A Strategic Overview of a Key Synthetic Building Block
At its core, the utility of this compound is derived from the orchestrated interplay of its three key functional groups. A thorough understanding of their individual and collective roles is essential for leveraging this reagent to its full potential.
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic, making it an excellent target for nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles. This reactivity is the foundation for its use in synthesizing sulfonamides and sulfonate esters.
-
The Nitro (-NO₂) Group: Positioned para to the sulfonyl chloride, this potent electron-withdrawing group significantly influences the molecule's reactivity. It enhances the electrophilicity of the sulfonyl sulfur, often leading to faster and more efficient reactions. Critically, the nitro group also serves as a "latent amine." It can be chemically reduced to an amino group in a later synthetic step, opening a pathway for extensive molecular diversification.[1] Furthermore, its presence is key to the lability of the corresponding sulfonamide under specific reductive conditions, making it a valuable protecting group.[2]
-
The Methoxy (-OCH₃) Group: As an electron-donating group positioned meta to the sulfonyl chloride, the methoxy group modulates the electronic properties of the aromatic ring. It influences the regiochemistry of potential aromatic substitution reactions and can impact the physicochemical properties (e.g., solubility, crystal packing) of the resulting derivatives.
References
literature review on 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications
Introduction and Physicochemical Properties
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and an electron-donating methoxy group, imparts a unique reactivity profile. This makes it a valuable intermediate for the synthesis of a diverse range of target molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonates, respectively.[4][5] The presence of the nitro group further enhances the electrophilicity of the sulfur atom, facilitating these reactions.[6] This guide provides a comprehensive overview of its synthesis, core reactivity, applications, and safety protocols for researchers and drug development professionals.
Chemical Structure and Identity
-
IUPAC Name: 3-methoxy-4-nitrobenzenesulfonyl chloride[7]
-
CAS Number: 1261646-30-3[1]
-
Molecular Formula: C₇H₆ClNO₅S[7]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 251.64 g/mol | [8] |
| Monoisotopic Mass | 250.96552 Da | [7] |
| Appearance | Yellowish solid/powder (typical for nitroaromatics) | N/A |
| Melting Point | 66 - 70 °C | [9] |
| logP (octanol/water) | 2.1 (Predicted) | [9] |
| Solubility | Soluble in many organic solvents (e.g., THF, Dichloromethane) | [10] |
Synthesis and Purification
The most direct and industrially relevant method for preparing arenesulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[11] This process involves the direct reaction of an activated aromatic ring with chlorosulfonic acid. For this compound, the logical precursor is 2-methoxy-1-nitrobenzene (o-nitroanisole). The methoxy group is an ortho-, para-director, and while the nitro group is a meta-director and deactivating, the strong activating effect of the methoxy group directs the incoming sulfonyl chloride group primarily to the position para to it.
Proposed Synthetic Pathway: Chlorosulfonation of o-Nitroanisole
Experimental Protocol: Synthesis
This protocol is based on general procedures for chlorosulfonation of activated aromatic rings.[12]
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry and placed in an ice-water bath.
-
Reagent Addition: Charge the flask with 2-methoxy-1-nitrobenzene (1.0 eq). Add an inert solvent such as dichloromethane.
-
Chlorosulfonation: Cool the solution to 0-5 °C. Add chlorosulfonic acid (approx. 2.0-3.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and releases HCl gas, which should be vented to a scrubber.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum to yield the crude this compound.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude product to obtain a stable, crystalline solid suitable for subsequent reactions.[13]
-
Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of an alcohol (e.g., ethanol or isopropanol) and water.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Core Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its function as a precursor for sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs.[14] Its prevalence is due to its ability to act as a stable hydrogen bond donor and acceptor, mimicking a peptide bond, which allows it to interact with biological targets effectively.[15]
The reaction of this compound with a primary or secondary amine under basic conditions provides a straightforward and high-yielding route to substituted sulfonamides.[5][16]
Experimental Workflow: General Sulfonamide Synthesis
Experimental Protocol: Sulfonamide Synthesis
-
Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by silica gel column chromatography or recrystallization to yield the final product.[13]
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.[9]
Hazard Identification
Based on safety data for the compound and structurally related sulfonyl chlorides, the following hazards are identified:
-
H317: May cause an allergic skin reaction. [9]
-
H318: Causes serious eye damage. [9]
-
H361: Suspected of damaging fertility or the unborn child. [9]
-
It is corrosive and moisture-sensitive.[17][18] Contact with water can lead to hydrolysis, releasing corrosive hydrochloric acid.
Precautionary Measures and First Aid
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[18]
-
Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Keep away from water and moisture.
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[9]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
References
- 1. lookchem.com [lookchem.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 8. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride as a Protecting Group for Amines
Introduction: Navigating the Landscape of Amine Protection
In the intricate field of organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being ubiquitous and nucleophilic, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. Among the arsenal of amine protecting groups, sulfonamides stand out for their robustness and unique reactivity.[1]
The nitrobenzenesulfonyl ("nosyl") family of protecting groups, particularly the 2-nitro (Ns) and 4-nitro (p-Ns) derivatives, are highly valued. The strong electron-withdrawing nature of the nitro group renders the sulfonamide's N-H proton acidic, facilitating subsequent N-alkylation, and critically, enables facile cleavage of the S-N bond under mild conditions with thiol-based nucleophiles. This deprotection mechanism, proceeding through a Meisenheimer complex, avoids the harsh acidic or basic conditions required for many other protecting groups.
This guide focuses on a lesser-explored but potentially advantageous member of this family: 3-methoxy-4-nitrobenzene-1-sulfonyl chloride . We will explore the rationale for its use, provide detailed protocols for its application, and discuss its place within the broader context of amine protection strategies. The presence of the methoxy substituent, with its dual electronic nature—electron-donating via resonance and weakly electron-withdrawing via induction—offers a potential avenue for fine-tuning the reactivity and stability of the protecting group.[2][3]
Rationale and Potential Advantages
The strategic placement of a methoxy group at the 3-position, ortho to the sulfonyl chloride and meta to the nitro group, is not arbitrary. It is hypothesized to modulate the electronic properties of the aromatic ring in several key ways:
-
Reactivity Tuning: The methoxy group's electron-donating resonance effect can subtly influence the electrophilicity of the sulfonyl chloride during the initial protection step.
-
Cleavage Kinetics: The electronic interplay between the methoxy and nitro groups may alter the rate of the nucleophilic aromatic substitution during the thiol-mediated deprotection, potentially offering a different cleavage profile compared to the standard 2-Ns or 4-Ns groups. This could be leveraged for orthogonal deprotection strategies in complex molecules.
-
Solubility and Crystallinity: The introduction of a methoxy group can impact the physical properties of the protected amine, potentially improving solubility in organic solvents or aiding in crystallization and purification.
Synthesis of this compound
While not as commonly commercially available as its 2-nitro and 4-nitro counterparts, this compound can be synthesized from 2-methoxy-nitrobenzene (o-nitroanisole). The following is a plausible synthetic route based on established sulfonation and chlorination methodologies.[4][5]
Caption: Proposed synthesis of the title reagent.
Experimental Protocol: Synthesis
-
Sulfonation: In a flask equipped with a stirrer and a gas outlet, carefully add 2-methoxy-nitrobenzene dropwise to an excess of chlorosulfonic acid (approximately 4-5 equivalents) at 0-10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Chlorination: Cool the reaction mixture to room temperature and slowly add thionyl chloride (approximately 2-3 equivalents). Heat the mixture to 70-80 °C until gas evolution ceases.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid sulfonyl chloride will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system like chloroform/hexane.
Application in Amine Protection
The reaction of this compound with a primary or secondary amine proceeds smoothly in the presence of a base to yield the corresponding sulfonamide. The protocol is analogous to that used for other nitrobenzenesulfonyl chlorides.
Caption: General workflow for amine protection.
Detailed Protocol: Protection of a Primary Amine
-
Setup: To a solution of the primary amine (1.0 equivalent) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add a suitable base such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents).
-
Addition: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1N HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
N-Alkylation of the Protected Amine (Fukuyama-Mitsunobu Reaction)
A significant advantage of the nosyl protecting group family is the increased acidity of the N-H proton of the resulting sulfonamide. This allows for efficient N-alkylation under various conditions, including the Fukuyama-Mitsunobu reaction, to generate secondary amines from primary amines.
Caption: N-Alkylation via the Fukuyama-Mitsunobu reaction.
Detailed Protocol: N-Alkylation
-
Setup: Dissolve the N-monosubstituted 3-methoxy-4-nitrobenzenesulfonamide (1.0 equivalent), the alcohol (1.2-1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Purification: Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to obtain the N,N-disubstituted sulfonamide.
Deprotection of the Sulfonamide
The key to the utility of nitrobenzenesulfonyl protecting groups is their facile cleavage under mild, nucleophilic conditions using a thiol. The reaction is driven by the formation of a stable Meisenheimer intermediate.
Caption: Deprotection proceeds via a Meisenheimer complex.
Detailed Protocol: Deprotection
-
Setup: Dissolve the protected amine (1.0 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).
-
Reagent Preparation: In a separate flask, prepare the thiolate by adding a thiol, such as thiophenol (2-5 equivalents), to a solution of a base like potassium carbonate (K₂CO₃, 3-5 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents) in the reaction solvent.
-
Reaction: Add the solution of the protected amine to the thiolate mixture. Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with aqueous sodium hydroxide (to remove excess thiol), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography or distillation.
Stability and Orthogonality
The stability of the 3-methoxy-4-nitrobenzenesulfonamide protecting group is a key consideration for its application in complex syntheses.
| Condition | Stability | Comments |
| Strongly Acidic | Stable | Resistant to conditions used to remove Boc groups (e.g., TFA, HCl). |
| Strongly Basic | Stable | Generally stable to hydroxide and alkoxide bases at room temperature. |
| Reductive | Labile | The nitro group is susceptible to reduction (e.g., H₂, Pd/C; Zn/HCl). This can be a limitation or a feature for selective transformations.[1] |
| Oxidative | Stable | Generally stable to many common oxidizing agents. |
| Organometallics | Potentially Labile | The nitro group may react with highly reactive organometallics like Grignard reagents.[1] |
This stability profile makes the 3-methoxy-4-nitrobenzenesulfonyl group orthogonal to several common amine protecting groups:
-
Boc (tert-Butoxycarbonyl): Can be selectively removed with acid, leaving the sulfonamide intact.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Can be selectively removed with a mild base (e.g., piperidine), leaving the sulfonamide intact.
-
Cbz (Carboxybenzyl): Can be selectively removed by catalytic hydrogenation, which would also reduce the nitro group of the 3-methoxy-4-nitrobenzenesulfonamide. Therefore, these two groups are generally not orthogonal.
Comparison with Other Nitrobenzenesulfonyl Protecting Groups
| Protecting Group | Key Features | Potential Advantages | Potential Disadvantages |
| 2-Nitrobenzenesulfonyl (Ns) | Widely used, well-documented.[6] | Readily available, extensive literature. | Steric hindrance from the ortho-nitro group can sometimes affect the protection step. |
| 4-Nitrobenzenesulfonyl (p-Ns) | Electronically similar to the 2-Ns group. | Less sterically hindered than the 2-Ns group. | |
| 2,4-Dinitrobenzenesulfonyl (DNs) | Highly activated due to two nitro groups. | Can be cleaved under even milder conditions than the mono-nitro analogs.[7][8] | More sensitive to nucleophiles and reducing agents. |
| 3-Methoxy-4-nitrobenzenesulfonyl | Methoxy group for electronic modulation. | Potentially altered cleavage kinetics for selective deprotection. Improved physical properties (solubility, crystallinity). | Less commercially available. The effect of the methoxy group may not be universally beneficial for all substrates. |
Conclusion and Outlook
This compound represents a valuable, albeit underutilized, tool for the protection of amines. It builds upon the well-established and highly effective chemistry of the nitrobenzenesulfonyl protecting group family. The introduction of the 3-methoxy substituent offers a promising handle for fine-tuning the electronic properties, stability, and cleavage kinetics of the protecting group. This feature could be particularly powerful in the context of complex, multi-step syntheses where orthogonal deprotection strategies are paramount. The protocols provided herein, based on robust and analogous procedures, offer a solid foundation for researchers, scientists, and drug development professionals to explore the application of this versatile protecting group in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the quantitative effects of the methoxy substituent on reaction rates and to expand the documented scope of its utility.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride in Medicinal Chemistry
Introduction: The Architectural Significance of the Sulfonamide Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design. Since the discovery of the antibacterial properties of prontosil, the first commercially available antibiotic, the sulfonamide moiety has been incorporated into a vast array of drugs targeting a wide spectrum of diseases.[1] These include antimicrobial, anti-inflammatory, diuretic, anticonvulsant, and anticancer agents.[2][3] The enduring success of sulfonamides lies in their unique physicochemical properties: the ability to act as a hydrogen bond donor and acceptor, their chemical stability, and their capacity to be readily synthesized and derivatized.
At the heart of sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine.[2] The choice of the sulfonyl chloride is a critical determinant of the final compound's properties. Substituted benzene sulfonyl chlorides, such as 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride, are particularly valuable reagents. The substituents on the aromatic ring—in this case, a methoxy and a nitro group—offer medicinal chemists a powerful toolkit to modulate the electronic properties, solubility, and metabolic stability of the target molecule. Furthermore, the nitro group can serve as a versatile synthetic handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to explore structure-activity relationships (SAR).
While this compound itself is a specialized reagent, its application in medicinal chemistry is best understood through the lens of its broader class of substituted nitrobenzenesulfonyl chlorides. This guide will provide a detailed exploration of the principles and protocols for utilizing this class of reagents in the synthesis of medicinally relevant sulfonamides, using a representative reaction to illustrate the practical application.
Core Application: Synthesis of N-Aryl/Alkyl Sulfonamides
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. This is typically achieved via a nucleophilic substitution reaction between the sulfonyl chloride and a primary or secondary amine.
Reaction Mechanism and Rationale
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a nucleophile, such as the lone pair of electrons on the nitrogen atom of an amine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond with the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
The methoxy and nitro substituents on the benzene ring of this compound play crucial roles:
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the reactivity of the sulfonyl chloride and the electronic properties of the resulting sulfonamide. It can also impact the compound's solubility and ability to interact with biological targets.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, potentially increasing its reactivity. More importantly, the nitro group is a key synthetic intermediate. It can be readily reduced to an amino group (-NH₂), which can then be further functionalized. This allows for the late-stage diversification of a lead compound, a critical strategy in drug discovery.
References
Application Note: Sensitive Quantification of Primary and Secondary Amines using 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride (MNS-Cl) Derivatization with HPLC-UV
Introduction: The Analytical Challenge of Amine Quantification
In pharmaceutical research, environmental monitoring, and clinical diagnostics, the accurate quantification of primary and secondary amines is paramount. However, many of these compounds, particularly aliphatic amines, are notoriously difficult to analyze directly using High-Performance Liquid Chromatography (HPLC). The core issue lies in their lack of a native chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light, which renders them effectively "invisible" to standard UV-Vis detectors.[1]
To overcome this limitation, pre-column derivatization is a robust and widely accepted strategy.[1][2] This technique involves a chemical reaction that attaches a UV-absorbing tag to the analyte before it is injected into the HPLC system. This application note provides a comprehensive guide to a highly effective derivatization agent, 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (MNS-Cl), for the sensitive and reliable analysis of amines. The MNS-Cl reagent is specifically designed to react with primary and secondary amines, forming a stable sulfonamide derivative that possesses a potent nitroaromatic chromophore, enabling low-level detection with exceptional selectivity.[3]
Principle of MNS-Cl Derivatization
The derivatization of amines with MNS-Cl is a classic nucleophilic acyl substitution reaction. The process is chemically straightforward yet requires precise control of conditions for optimal and reproducible results.
Causality of the Reaction:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This electron pair acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl) on the MNS-Cl molecule.
-
Formation of a Stable Adduct: This attack leads to the formation of a stable sulfonamide bond (R-NH-SO₂-R') between the amine and the MNS-Cl reagent.
-
Role of Alkaline Conditions: The reaction releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent potential acid-catalyzed degradation, an alkaline buffer (e.g., borate buffer at pH 9-11) is essential.[4] The base neutralizes the HCl and ensures the amine remains in its deprotonated, nucleophilic state, which is critical for the initial attack.[5]
Tertiary amines, lacking a proton on the nitrogen atom, do not react under these conditions, lending specificity to the method.[5]
Caption: MNS-Cl reacts with a primary amine under basic conditions to form a stable, UV-active sulfonamide derivative.
Experimental Protocol: Derivatization Workflow
This protocol provides a robust, step-by-step methodology for the derivatization of a model amine. It is designed to be a self-validating system, where careful preparation and execution ensure reproducible outcomes.
Reagent and Standard Preparation
-
Causality of Solvent Choice: Anhydrous aprotic solvents like acetonitrile (ACN) are critical for preparing the MNS-Cl solution. Sulfonyl chlorides are susceptible to hydrolysis, and the presence of water will degrade the reagent, leading to lower derivative yield and inconsistent results.
-
MNS-Cl Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. Store in a desiccator, protected from light.
-
Amine Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the amine standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired analytical range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Borate Buffer (0.1 M, pH 10): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10 using 1 M sodium hydroxide.
-
Step-by-Step Derivatization Procedure
The following workflow is optimized to ensure the reaction proceeds to completion while minimizing side reactions.
Caption: A visual guide to the step-by-step pre-column derivatization protocol for amines using MNS-Cl.
HPLC-UV Method for Analysis
The MNS-derivatized amines are significantly less polar than their parent compounds, making them ideally suited for separation on a reversed-phase C18 column.[6] The nitroaromatic tag provides strong UV absorbance, allowing for sensitive detection.
Chromatographic Conditions
The following parameters provide a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV/DAD Detector | DAD allows for spectral confirmation and optimal wavelength selection. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry standard for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and resolution for sulfonamides. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient is necessary to elute derivatives of varying polarity and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temperature | 35 °C | Improves peak efficiency and reduces viscosity, leading to sharper peaks. |
| Detection λ | 420 nm | The nitroaromatic chromophore exhibits strong absorbance in this region, providing high sensitivity and selectivity away from common matrix interferences.[3] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
Method Validation & Trustworthiness
A protocol is only trustworthy if it is validated. The method should be validated according to ICH guidelines to ensure it is fit for purpose.[7] Key parameters include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte derivative in blank and placebo injections. | Ensures the signal is solely from the analyte of interest. |
| Linearity | R² ≥ 0.999 over the analytical range.[3][8] | Confirms a proportional response of the detector to analyte concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples.[9][10] | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[10] | Demonstrates the consistency and reproducibility of the method. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be quantified with acceptable precision and accuracy.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Peak Area | 1. Inactive MNS-Cl reagent (hydrolyzed). 2. Incorrect pH of buffer (too acidic). 3. Insufficient incubation time/temperature. | 1. Prepare fresh MNS-Cl solution in anhydrous ACN. 2. Verify buffer pH is between 9-11. 3. Ensure incubation is at 60°C for at least 30 minutes. |
| Broad or Tailing Peaks | 1. Column degradation. 2. Mismatched pH between sample diluent and mobile phase. 3. Sample overload. | 1. Replace the HPLC column. 2. Ensure the final dilution step uses the initial mobile phase. 3. Dilute the sample or reduce injection volume. |
| Extra, Unidentified Peaks | 1. Hydrolyzed MNS-Cl reagent. 2. Side reactions from matrix components. 3. Insufficient reaction time leading to unreacted amine. | 1. Prepare fresh reagent. 2. Optimize sample cleanup (e.g., SPE) before derivatization. 3. Increase incubation time or temperature slightly. |
| Poor Reproducibility | 1. Inconsistent pipetting or temperature control. 2. Reagent instability over time. 3. Sample degradation prior to analysis. | 1. Use calibrated pipettes and a reliable heating block. 2. Prepare fresh reagents daily. 3. Analyze derivatized samples within 24 hours.[3] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 3. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-methoxy-4-nitrosulfonyl moiety onto various nucleophiles. This functional group can serve as a protecting group for amines or as a key structural component in the synthesis of biologically active molecules. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring modulates the reactivity of the sulfonyl chloride and influences the properties of the resulting sulfonamides.
This guide provides an in-depth exploration of the experimental setup for reactions involving this compound, with a focus on the synthesis of sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Principles: The Sulfonylation Reaction
The primary application of this compound is in the sulfonylation of primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Mechanism of Sulfonylation
The reaction proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
The Strategic Application of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride in the Synthesis of Novel Bioactive Heterocyclic Scaffolds
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the utilization of 3-methoxy-4-nitrobenzene-1-sulfonyl chloride as a versatile building block in the synthesis of novel heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential of the resulting scaffolds in medicinal chemistry. The strategic placement of the methoxy, nitro, and sulfonyl chloride functionalities on the benzene ring makes this reagent particularly valuable for constructing complex molecular architectures, most notably through intramolecular cyclization reactions such as the Smiles rearrangement.
Introduction: The Unique Reactivity of this compound
This compound is a highly reactive intermediate, the utility of which in organic synthesis is primarily dictated by the interplay of its three key functional groups. The sulfonyl chloride moiety serves as a robust electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamides. The nitro group, positioned para to the sulfonyl chloride, is a strong electron-withdrawing group. This electronic feature is critical as it significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The methoxy group, ortho to the sulfonyl chloride, can influence the regioselectivity of reactions and modulate the electronic properties of the ring.
This unique combination of features makes this compound an ideal precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. A particularly powerful application is in orchestrating intramolecular cyclizations, where a nucleophile, tethered to the sulfonamide nitrogen, attacks the activated aromatic ring, leading to the formation of a new heterocyclic system.
Core Application: Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one 5,5-dioxide Derivatives
One of the most elegant applications of this compound is in the synthesis of dibenzo[b,f][1]thiazepin-11(10H)-one 5,5-dioxides. These seven-membered heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to known psychoactive compounds. The synthesis typically proceeds through a two-step sequence: initial formation of a sulfonamide followed by an intramolecular Smiles rearrangement and subsequent cyclization.
The general synthetic strategy is outlined below:
Caption: General workflow for the synthesis of dibenzo[b,f][1]thiazepin-11(10H)-one 5,5-dioxides.
Protocol 1: Synthesis of N-(2-mercaptophenyl)-3-methoxy-4-nitrobenzenesulfonamide
This protocol details the initial sulfonamide formation, which is the cornerstone of the subsequent cyclization.
Materials and Equipment:
-
This compound
-
Substituted 2-aminothiophenol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a stirred solution of the substituted 2-aminothiophenol (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-mercaptophenyl)-3-methoxy-4-nitrobenzenesulfonamide intermediate.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It is a preferred base due to its moderate basicity and good solvating properties for the reactants.
-
Low Temperature Addition: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
-
Aqueous Work-up: The acid wash removes excess pyridine, while the water and brine washes remove any remaining water-soluble impurities.
Protocol 2: Intramolecular Cyclization to form Dibenzo[b,f][1][2]thiazepin-11(10H)-one 5,5-dioxide
This protocol describes the base-mediated intramolecular cyclization of the sulfonamide intermediate. This transformation is a classic example of a Smiles rearrangement. The strong electron-withdrawing nitro group is essential for this step, as it activates the aromatic ring for the intramolecular nucleophilic attack by the thiolate anion.
Materials and Equipment:
-
N-(2-mercaptophenyl)-3-methoxy-4-nitrobenzenesulfonamide intermediate
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the N-(2-mercaptophenyl)-3-methoxy-4-nitrobenzenesulfonamide intermediate (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dibenzo[b,f][1]thiazepin-11(10H)-one 5,5-dioxide derivative.
Causality and Experimental Choices:
-
Base: Potassium carbonate is a common and effective base for promoting the deprotonation of the thiol to form the nucleophilic thiolate. The thiolate then initiates the intramolecular attack on the nitro-activated aromatic ring.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation while leaving the thiolate anion highly reactive.
-
Heat: Thermal energy is required to overcome the activation energy for the intramolecular cyclization.
-
Precipitation: The product is typically less soluble in water than the starting materials and inorganic salts, allowing for its isolation by precipitation upon quenching the reaction with ice-water.
Caption: Proposed mechanism for the intramolecular cyclization via a Smiles rearrangement.
Data Presentation: Physicochemical Properties of Starting Material
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C7H6ClNO5S | PubChem |
| Molecular Weight | 251.64 g/mol | PubChem |
| Appearance | Solid | - |
| CAS Number | 21320-91-2 | PubChem |
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds. The strategic positioning of its functional groups allows for a range of chemical transformations, most notably the construction of complex polycyclic systems through intramolecular cyclization reactions. The protocols detailed herein provide a robust framework for the synthesis of dibenzo[b,f][1]thiazepin-11(10H)-one 5,5-dioxide derivatives, which are valuable scaffolds for drug discovery programs.
Further exploration of the reactivity of this reagent with a diverse range of bifunctional nucleophiles will undoubtedly lead to the discovery of new and biologically active heterocyclic entities. The principles and protocols outlined in this guide are intended to empower researchers to harness the full synthetic potential of this compound in their pursuit of novel molecular architectures with therapeutic promise.
References
The Pivotal Role of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride Derivatives: From Synthetic Intermediates to Precursors for Organocatalysis
This technical guide delves into the applications of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride and its derivatives. While not direct catalysts themselves, these compounds serve as indispensable building blocks in the synthesis of sulfonamides, a class of molecules that has garnered significant attention for its utility in modern organic chemistry, including as powerful organocatalysts. This document provides a comprehensive overview of their synthesis, reactivity, and a forward-looking perspective on their potential in the development of novel catalytic systems. For researchers, scientists, and professionals in drug development, understanding the journey from this sulfonyl chloride to a functional catalyst is paramount for innovation.
Core Chemistry and Reactivity of this compound
This compound is an aromatic sulfonyl chloride characterized by a highly reactive sulfonyl chloride group (-SO₂Cl). The presence of an electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in organic synthesis, primarily in the formation of sulfonamides through reaction with primary or secondary amines.[2]
The methoxy group (-OCH₃), being an electron-donating group, also influences the reactivity and solubility of the molecule. The interplay of these functional groups makes it a versatile reagent in the construction of complex molecular architectures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261646-30-3 | [4] |
| Molecular Formula | C₇H₆ClNO₅S | [5] |
| Molecular Weight | 251.65 g/mol | [6] |
| Appearance | Typically a solid | N/A |
| Key Reactivity | Highly electrophilic sulfonyl chloride group | [1] |
Application Protocol: Synthesis of N-Aryl-3-methoxy-4-nitrobenzenesulfonamide
This protocol details a standard procedure for the synthesis of a sulfonamide, a foundational reaction that underscores the primary application of the title compound. The resulting sulfonamides are stable compounds with wide-ranging applications, including as precursors to potential organocatalysts.
Rationale for Experimental Choices
The selection of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent of choice due to its inert nature and ability to dissolve both the sulfonyl chloride and the amine. The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted starting materials.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired primary or secondary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) (0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
From Reagent to Catalyst: The Rise of Sulfonamide Organocatalysis
While this compound is a reagent, the sulfonamides derived from it belong to a class of molecules with demonstrated catalytic activity. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. Sulfonamides have emerged as privileged scaffolds in this field, particularly in asymmetric synthesis.
Proline sulfonamides, for instance, have been successfully employed in enantioselective aldol and Mannich reactions.[7] The sulfonamide moiety acts as a hydrogen bond donor, activating the electrophile, while the chiral proline scaffold controls the stereochemical outcome of the reaction. Similarly, squaramide-sulfonamide organocatalysts have shown high efficiency in asymmetric vinylogous aldol reactions, leveraging the multiple hydrogen-bonding capabilities of the catalyst.[8]
The acidic N-H proton of the sulfonamide group is a key feature, allowing it to participate in hydrogen bonding networks that stabilize transition states and induce stereoselectivity. The electronic properties of the aryl group attached to the sulfonyl moiety can be tuned to modulate the acidity and catalytic activity. The presence of the electron-withdrawing nitro group in derivatives of our title compound would be expected to increase the acidity of the N-H proton, potentially enhancing its catalytic efficacy.
Conceptual Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a sulfonamide-catalyzed reaction, such as an aldol addition.
Caption: Generalized catalytic cycle for a sulfonamide organocatalyst.
Prospective Application Protocol: Synthesis of a Chiral Proline-Based Organocatalyst
This section provides a scientifically grounded, prospective protocol for the synthesis of a chiral proline sulfonamide organocatalyst, starting from L-proline and this compound. This protocol is designed to guide researchers in leveraging the title compound for the development of new catalysts.
Rationale and Strategy
The synthesis involves the protection of the carboxylic acid of L-proline as a methyl ester to prevent side reactions. This is followed by the sulfonylation of the secondary amine of the proline methyl ester. The final step is the saponification of the methyl ester to yield the free carboxylic acid, which is often crucial for the catalyst's activity.
Step-by-Step Protocol
-
Esterification of L-Proline: Suspend L-proline (1.0 eq.) in methanol (0.5 M). Cool the suspension to 0 °C and bubble in HCl gas for 20 minutes, or add thionyl chloride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Concentrate the reaction mixture under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.
-
Sulfonylation: Dissolve the L-proline methyl ester hydrochloride (1.0 eq.) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (2.5 eq.) to neutralize the hydrochloride and act as a base for the subsequent reaction. Add a solution of this compound (1.05 eq.) in DCM dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Perform an aqueous workup as described in section 2.2. Purify the resulting N-sulfonylated proline methyl ester by column chromatography.
-
Saponification: Dissolve the purified ester (1.0 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final proline sulfonamide organocatalyst.
Synthesis Workflow Diagram
Caption: Synthesis of a prospective proline sulfonamide organocatalyst.
Conclusion and Future Outlook
This compound is a valuable reagent in organic synthesis, serving as a gateway to a diverse range of sulfonamide derivatives. While its direct catalytic applications have not been reported, its role as a precursor to the catalytically active class of sulfonamides is of significant interest. The protocols and conceptual frameworks presented here provide researchers with the necessary tools to explore this potential. The development of novel sulfonamide-based organocatalysts, potentially derived from readily available sulfonyl chlorides like the title compound, holds promise for advancing asymmetric synthesis and enabling the efficient construction of complex, chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride in Advanced Solid-Phase Organic Synthesis
Introduction: A Modern Tool for Complex Molecule Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the demand for robust, versatile, and orthogonal linker strategies is paramount. The ability to anchor a substrate to a solid support, perform a series of chemical transformations, and then cleave the final product with high fidelity is the cornerstone of modern combinatorial chemistry and drug discovery.[1] 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride has emerged as a critical reagent for implementing a sophisticated "safety-catch" linker strategy.
Unlike traditional linkers that are cleaved under a single, predefined condition (e.g., strong acid), a safety-catch linker remains stable throughout the synthetic sequence until a specific, orthogonal chemical activation step is performed.[2][3][4][5] This two-stage release mechanism provides an exceptional level of control, enabling the synthesis of complex molecular architectures that would otherwise be inaccessible. The 3-methoxy-4-nitrobenzenesulfonyl moiety is particularly advantageous due to the stability of the initial sulfonamide bond and the reliable chemical transformation—the reduction of a nitro group—used for its activation. This document provides an in-depth guide to the principles, applications, and detailed protocols for using this powerful linker strategy.
The Scientific Principle: A Two-Stage Safety-Catch Mechanism
The utility of this compound in SPOS is rooted in a clever manipulation of electronic effects on the aromatic ring. The process can be broken down into two distinct phases: immobilization and activated cleavage.
Phase 1: Stable Immobilization A substrate, typically containing a primary or secondary amine, is covalently attached to a resin functionalized with the 3-methoxy-4-nitrobenzenesulfonyl group. This reaction forms a highly stable sulfonamide linkage. The potent electron-withdrawing effect of the nitro group at the para-position significantly decreases the electron density of the sulfonyl sulfur, strengthening the S-N bond and rendering it inert to a wide range of reagents, including strong acids like trifluoroacetic acid (TFA) and bases used in subsequent synthetic steps.
Phase 2: Activation and Cleavage The "safety-catch" is released through a two-step sequence:
-
Activation: The inert nitro group is chemically reduced to an electron-donating amino group (-NH₂). This is most commonly achieved using a mild reducing agent like tin(II) chloride (SnCl₂). This conversion fundamentally alters the electronic character of the linker.
-
Cleavage: With the electron-donating amino group now in place, the sulfonamide linkage becomes labile. The increased electron density on the ring facilitates cleavage under conditions that it previously resisted, such as moderate acidolysis. The molecule of interest is thus released from the solid support.
This entire workflow provides an orthogonal handle for cleavage, ensuring that the linker remains intact during multi-step syntheses, including those involving acid-sensitive protecting groups.
Figure 1. Workflow of the 3-methoxy-4-nitrobenzenesulfonyl safety-catch strategy.
Core Applications and Methodologies
The robustness of this safety-catch linker makes it ideal for the synthesis of diverse small-molecule libraries, particularly for generating tertiary amines and substituted guanidines, which are prevalent motifs in pharmacologically active compounds.
Synthesis of Tertiary Amine Libraries
A key application is the synthesis of tertiary amines from primary amine building blocks. A primary amine is first anchored to the resin. The resulting sulfonamide is then sequentially alkylated twice on the solid support. Because the sulfonamide nitrogen is deprotonated under basic conditions, it can act as a nucleophile. The stability of the linker is crucial here, as it must withstand the basic conditions required for alkylation. After the desired substitutions are complete, the activation-cleavage sequence releases the tertiary amine into solution.
Figure 2. Workflow for solid-phase synthesis of tertiary amines.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should perform small-scale trial runs to optimize conditions for their specific substrates and resin batches. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Immobilization of a Primary Amine
This protocol describes the attachment of a primary amine building block to a resin pre-functionalized with this compound.
-
Materials:
-
Aminomethyl (AM) resin (e.g., Polystyrene, TentaGel)
-
This compound
-
Primary amine (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Resin Swelling: Swell the aminomethyl resin (1.0 eq, e.g., 100 mg, 1.0 mmol/g loading) in anhydrous DCM (10 mL/g resin) for 30 minutes in the synthesis vessel.
-
Sulfonyl Chloride Activation: In a separate flask, dissolve this compound (3.0 eq) in anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the sulfonyl chloride solution to the resin, followed by DIPEA (5.0 eq). Agitate the mixture at room temperature for 4-6 hours.
-
Capping (Optional but Recommended): To cap any unreacted amine sites, drain the vessel and add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DCM. Agitate for 1 hour.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x). Dry the resin under high vacuum.
-
Amine Attachment: Swell the now-functionalized resin in DCM. Add a solution of the primary amine (R-NH₂, 3.0 eq) and DIPEA (5.0 eq) in DCM. Agitate at room temperature for 12-16 hours.
-
Final Wash: Drain the vessel and wash the resin thoroughly as described in step 5. Dry the resin under vacuum. The substrate is now immobilized.
-
Protocol 2: On-Resin N-Alkylation
This protocol details the alkylation of the immobilized secondary sulfonamide.
-
Materials:
-
Immobilized substrate from Protocol 1
-
Alkyl halide (R¹-X, e.g., benzyl bromide, ethyl iodide) (10 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF (10 mL/g) for 30 minutes.
-
Alkylation Reaction: Add the alkyl halide (10 eq) followed by DBU (10 eq). Agitate the mixture at 50°C for 6-12 hours. Monitor the reaction progress using a small resin sample (e.g., via a test cleavage).
-
Washing: Cool the vessel to room temperature. Drain and wash the resin sequentially with DMF (3x), DCM (3x), MeOH (3x), and DCM (3x). Dry the resin under high vacuum.
-
(Repeat for a second alkylation if synthesizing a tertiary amine).
-
Protocol 3: Activation and Cleavage
This is the final two-step process to release the product from the solid support.
-
Materials:
-
Alkylated resin from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Activation (Nitro Reduction): a. Swell the resin in anhydrous NMP (10 mL/g). b. Add SnCl₂·2H₂O (10 eq). Agitate the slurry at 60°C for 4-6 hours. The resin may change color. c. Cool to room temperature. Drain and wash the resin extensively with DMF (5x), followed by DCM (5x) to remove all tin salts. Dry the activated resin under vacuum.
-
Cleavage: a. Place the dry, activated resin in a suitable reaction vessel. b. Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. c. Add the cleavage cocktail to the resin (approx. 10 mL/100 mg resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6] d. Filter the resin through a fritted funnel, collecting the filtrate. e. Wash the resin with a small amount of fresh TFA, then with DCM. Combine all filtrates.[7]
-
Product Isolation: a. Concentrate the combined filtrate under reduced pressure (rotary evaporation) to a small volume (~1-2 mL). b. Add the concentrated solution dropwise to a flask of cold diethyl ether (approx. 10-20 times the volume of the concentrate). c. A precipitate (the crude product) should form. Cool the mixture on ice for 30 minutes to maximize precipitation. d. Collect the solid product by filtration or centrifugation. Wash with cold ether and dry under vacuum. e. Purify the crude product as necessary (e.g., by HPLC).
-
Quantitative Data Summary
The efficiency of each step is critical for the overall success of the synthesis. The following table provides typical target values for a well-optimized process.
| Parameter | Method of Determination | Target Value | Causality & Notes |
| Initial Resin Loading | Quantitative Ninhydrin Test | > 95% | Ensures maximum utilization of resin functional sites. Incomplete reaction leads to lower overall yield. |
| On-Resin Reaction Yield | Test Cleavage & LC-MS Analysis | > 90% per step | Driving reactions to completion on-resin is vital as purification of intermediates is not possible. Use of excess reagents is standard practice. |
| Nitro Group Reduction | Test Cleavage & LC-MS Analysis | > 99% | Incomplete reduction is the most common failure point. Unreduced linker will not cleave, trapping the product on the resin. |
| Final Cleavage Yield | HPLC Analysis of Crude Product | 70-95% | Yield depends on the structure of the final molecule and the efficiency of the prior reduction step. Scavengers like TIS are crucial to prevent side reactions.[6] |
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Sulfonamide Synthon: A Detailed Guide to the Reaction of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride with Primary and Secondary Amines
Introduction: The Enduring Importance of the Sulfonamide Bond
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group stands as a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which impart favorable characteristics such as improved metabolic stability, enhanced binding affinity to biological targets, and modulation of pharmacokinetic profiles. The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the synthetic organic chemist's toolkit.[1] This application note provides an in-depth technical guide to the reaction of a specific, electronically activated sulfonyl chloride, 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride, with primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters to empower researchers in their drug discovery endeavors.
Mechanistic Insights: A Tale of Electrophilicity and Nucleophilic Attack
The reaction between this compound and an amine is a classic example of a nucleophilic acyl substitution at a sulfur center. The driving force of this reaction is the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This electrophilicity is significantly enhanced by the electronic effects of the substituents on the benzene ring.
The 4-nitro group, being a potent electron-withdrawing group through both inductive and resonance effects, strongly pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group.[2] This effect is magnified by its para position relative to the sulfonyl chloride. The 3-methoxy group, while typically an electron-donating group, has a less pronounced effect in this specific substitution pattern compared to the dominant nitro group. The net result is a highly electron-deficient sulfur atom, rendering it exceptionally susceptible to attack by a nucleophile, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine.
The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen attacks the sulfonyl sulfur, forming a transient, tetracoordinate intermediate. This is followed by the expulsion of the chloride ion, a good leaving group, and the formation of a protonated sulfonamide. A base is typically required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.[3]
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of sulfonamides using this compound. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol details the reaction with a representative primary amine, benzylamine, in an organic solvent with an organic base.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base and Amine: To the stirred solution, add triethylamine (1.1-1.2 eq). In a separate flask, prepare a solution of benzylamine (1.05 eq) in anhydrous DCM.
-
Reaction Execution: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the benzylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol outlines the reaction with a representative cyclic secondary amine, morpholine, providing a scalable and efficient method.
Materials:
-
This compound
-
Morpholine
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for reaction, workup, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Amine: Cool the solution to 0-5 °C. To this solution, add morpholine (2.2 eq) dropwise, ensuring the temperature remains below 15 °C.[4] The excess morpholine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Execution: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.[4]
-
Workup: A precipitate of morpholine hydrochloride will form. Remove the precipitate by filtration.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as needed.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) | Rationale & Field Insights |
| Amine | Benzylamine (1.05 eq) | Morpholine (2.2 eq) | A slight excess of the primary amine ensures complete consumption of the sulfonyl chloride. For the secondary amine, a larger excess serves as both reactant and base, simplifying the procedure. |
| Base | Triethylamine (1.1-1.2 eq) | Morpholine (acts as base) | Triethylamine is a common, non-nucleophilic organic base suitable for scavenging HCl. Using the reactant amine as the base is efficient when the amine is inexpensive and easily removed. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Both are good aprotic solvents that dissolve the reactants well. The choice can depend on the solubility of the specific amine and the resulting sulfonamide. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The initial cooling helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature is typically sufficient for completion. |
| Workup | Aqueous wash sequence | Filtration | The aqueous workup in Protocol 1 is essential to remove the triethylamine hydrochloride and any remaining base. The filtration in Protocol 2 is a simpler approach when the amine hydrochloride salt precipitates cleanly. |
Results and Discussion: What to Expect and How to Troubleshoot
Expected Outcomes:
The reaction of this compound with both primary and secondary amines is generally a high-yielding transformation, often exceeding 80-90% yield after purification. The resulting sulfonamides are typically stable, crystalline solids.
Potential Challenges and Troubleshooting:
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted sulfonyl chloride, the reaction time can be extended, or gentle heating (e.g., 40 °C) may be applied. Ensure the amine used is of high purity and the solvent is anhydrous, as moisture will consume the sulfonyl chloride.
-
Formation of Side Products: With primary amines, there is a small possibility of double sulfonylation, though this is generally not a significant issue under the described conditions. If observed, using a slight excess of the amine can help to minimize this side reaction.
-
Difficult Purification: Some sulfonamides can be challenging to crystallize. In such cases, purification by column chromatography is the preferred method. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
Conclusion: A Versatile and Reliable Synthetic Tool
The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of a diverse range of sulfonamides. The electronic activation provided by the nitro group ensures a rapid and efficient reaction. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can confidently employ this valuable transformation in the development of novel chemical entities with potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you improve reaction yields and ensure product purity.
Reaction Overview
The synthesis of this compound is most commonly achieved via the electrophilic chlorosulfonation of 2-nitroanisole. This reaction utilizes chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. The methoxy group (-OCH₃) and the nitro group (-NO₂) on the aromatic ring direct the incoming chlorosulfonyl group (-SO₂Cl). The strong electron-donating methoxy group is an ortho-, para-director, while the electron-withdrawing nitro group is a meta-director. The resulting substitution pattern is a balance of these electronic effects.
The key to a high-yield reaction is controlling the reaction temperature and preventing the hydrolysis of the sulfonyl chloride product.
Reaction Mechanism
The reaction proceeds through a typical electrophilic aromatic substitution pathway. Chlorosulfonic acid generates the highly electrophilic species, SO₂Cl⁺, which is then attacked by the electron-rich aromatic ring of 2-nitroanisole.[1]
Caption: Reaction mechanism for the chlorosulfonation of 2-nitroanisole.
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this reaction are typically traced back to a few key areas:
-
Incomplete Reaction: The chlorosulfonation of deactivated rings (due to the nitro group) can be sluggish. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side products.
-
Product Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which is often water-soluble and lost during workup.[2] This is the most common cause of yield loss. To mitigate this:
-
Use Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon).
-
Controlled Quenching: The workup, which involves quenching the reaction mixture in ice water, is a critical step. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[2] This dissipates the heat from the exothermic quenching process and precipitates the water-insoluble sulfonyl chloride quickly, minimizing its contact time with water and thus reducing hydrolysis.[3][4]
-
-
Excessive Reagent: While an excess of chlorosulfonic acid is necessary to drive the reaction, using too much can make the workup difficult and may lead to the formation of di-sulfonated byproducts.[5] Stick to the recommended stoichiometry in the protocol.
Q2: I see an unexpected, highly polar spot on my TLC plate that doesn't correspond to the starting material or product. What is it?
A2: This is almost certainly the corresponding sulfonic acid (3-methoxy-4-nitrobenzenesulfonic acid), formed from the hydrolysis of your desired sulfonyl chloride product.[2] Its high polarity is due to the -SO₃H group, causing it to have a very low Rf value on the TLC plate. The presence of a significant amount of this impurity is a strong indicator that there was moisture contamination during the reaction or, more likely, during the aqueous workup.
Q3: The reaction mixture turned very dark or tarry. Is the reaction salvageable?
A3: A dark, tarry mixture often indicates side reactions or decomposition, which can be caused by:
-
Excessive Temperature: The reaction is exothermic. If the temperature is not carefully controlled during the addition of 2-nitroanisole to the chlorosulfonic acid, localized "hot spots" can form, leading to charring and the formation of undesired byproducts like diaryl sulfones.[6]
-
Impure Starting Material: Ensure your 2-nitroanisole is pure. Impurities can lead to a variety of colored byproducts under the harsh, acidic conditions of the reaction.
If the reaction has turned to tar, it is often difficult to salvage a good yield of the desired product. It is usually best to start over, paying close attention to temperature control.
Q4: My final product is an oil or a sticky solid, not the expected crystalline solid. How can I purify it?
A4: An oily or impure solid product suggests the presence of impurities. The most likely culprits are residual starting material, the corresponding sulfonic acid, or other side products.
-
Recrystallization: Aryl sulfonyl chlorides can often be purified by recrystallization from a suitable solvent.[7] Given the product's structure, a non-polar solvent like hexane with a minimal amount of a slightly more polar co-solvent (like ethyl acetate or chloroform, ensuring it's alcohol-free) might be effective. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Washing/Trituration: If recrystallization is difficult, you can try washing (triturating) the crude product. Stir the crude solid with a cold, non-polar solvent like hexane. This can help remove less polar impurities. To remove the sulfonic acid impurity, a wash with cold, dilute aqueous HCl might be effective, as the sulfonic acid is more soluble in the aqueous phase.[2]
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct and common starting material is 2-nitroanisole.[8] It is commercially available and provides the correct arrangement of substituents for the desired product. It can be synthesized by the methylation of 2-nitrophenol or the reaction of 2-chloronitrobenzene with sodium methoxide.[9] The purity of the 2-nitroanisole is crucial; ensure it is free from isomeric impurities.
Q2: What are the critical safety precautions for handling chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[12][13]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhaling the corrosive vapors.[11][13]
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl).[10][14] Never add water to the acid. When quenching, always add the acid slowly to ice.[12]
-
Spill Cleanup: Neutralize small spills with a dry agent like sodium bicarbonate or soda ash. Do not use water. For larger spills, evacuate the area and follow emergency procedures.[10][13]
Q3: Can I use a co-solvent for this reaction?
A3: Generally, this reaction is performed using chlorosulfonic acid as both the reagent and the solvent.[5] Adding an inert co-solvent like chloroform or dichloromethane is possible, but it may slow down the reaction rate, requiring higher temperatures or longer reaction times. For chlorosulfonation, using an excess of the neat reagent is standard practice to drive the reaction to completion.[5]
Q4: How should I properly store the this compound product?
A4: As a sulfonyl chloride, the product is sensitive to moisture. It should be stored in a tightly sealed container in a desiccator or a dry box to protect it from atmospheric moisture, which would lead to hydrolysis into the sulfonic acid. Store it in a cool, dark place.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Materials and Equipment
-
2-Nitroanisole (1.0 eq)
-
Chlorosulfonic acid (4.0 - 5.0 eq)
-
Crushed ice
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Buchner funnel and filter flask
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.4 eq). Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add 2-nitroanisole (1.0 eq) to the addition funnel. Add the 2-nitroanisole dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes. The internal temperature must be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice.
-
Isolation: The product will precipitate as a solid. Continue stirring for 15-20 minutes until all the ice has melted. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is a pale yellow solid.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1.0 eq 2-Nitroanisole | An excess of chlorosulfonic acid is used to act as both reagent and solvent, driving the reaction to completion.[5] |
| 4.0 - 5.0 eq Chlorosulfonic Acid | ||
| Temperature | 0-10 °C (Addition) | Controls the initial exothermic reaction, preventing side product formation.[2] |
| Room Temp (Reaction) | Allows the reaction to proceed to completion at a reasonable rate. | |
| Reaction Time | 2-4 hours | Time may vary. Monitor by TLC to ensure all starting material is consumed. |
| Workup | Quench on crushed ice | Rapidly precipitates the product while dissipating heat, minimizing hydrolysis.[2][3] |
| Expected Yield | >85% | Yields are highly dependent on minimizing hydrolysis during workup. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. globalspec.com [globalspec.com]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 8. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 13. atul.co.in [atul.co.in]
- 14. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to our dedicated technical support guide for the synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. Our guidance is rooted in established reaction mechanisms and practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The standard and most direct method for synthesizing this compound is through the electrophilic aromatic substitution reaction known as chlorosulfonation. This process involves reacting the starting material, 2-nitroanisole (also known as 1-methoxy-2-nitrobenzene), with an excess of chlorosulfonic acid (ClSO₃H).[1][2] The chlorosulfonic acid serves as both the solvent and the sulfonating agent.[1] The reaction generates the electrophile, SO₂Cl⁺, which then attacks the aromatic ring.[3]
Q2: I've isolated my product, but the yield is low and it appears to be contaminated with an acidic, water-soluble compound. What is happening?
This is a classic issue and almost certainly points to the hydrolysis of your desired sulfonyl chloride product. Sulfonyl chlorides are highly reactive towards nucleophiles, especially water.[4][5] During the reaction workup, particularly when quenching the reaction mixture with ice or water, the sulfonyl chloride can be converted into the corresponding 3-Methoxy-4-nitrobenzenesulfonic acid. This sulfonic acid byproduct is highly water-soluble and will be lost from the organic phase during extraction, leading to a significant reduction in yield.
Q3: My analytical data (NMR, LC-MS) suggests the presence of isomers. Which isomers are most likely to form and why?
Isomer formation is a common challenge in electrophilic aromatic substitution on a disubstituted benzene ring. In your starting material, 2-nitroanisole, you have two directing groups:
-
Methoxy group (-OCH₃): An activating, ortho-, para-director.
-
Nitro group (-NO₂): A deactivating, meta-director.
The incoming electrophile (SO₂Cl⁺) will be directed to positions influenced by these groups. The primary product, this compound, results from substitution para to the methoxy group and meta to the nitro group. However, a common isomeric byproduct is 5-Methoxy-2-nitrobenzene-1-sulfonyl chloride , formed from substitution ortho to the methoxy group. Steric hindrance from the adjacent nitro group can reduce the formation of this isomer, but it is frequently observed.
Q4: I've detected a high-molecular-weight impurity that is difficult to remove. What could this be?
The formation of a diaryl sulfone is a well-documented side reaction in chlorosulfonation processes.[2][6] This occurs when the newly formed this compound acts as an electrophile and reacts with another molecule of the starting material, 2-nitroanisole. This results in a diaryl sulfone byproduct with a significantly higher molecular weight. This side reaction is often promoted by higher reaction temperatures or prolonged reaction times.
Troubleshooting Guide: Common Side Products & Mitigation Strategies
This section provides a deeper dive into specific problems, their root causes, and actionable solutions to improve the purity and yield of your synthesis.
Problem 1: Significant Formation of 3-Methoxy-4-nitrobenzenesulfonic acid (Hydrolysis)
-
Symptoms: Low yield of isolated product; oily or sticky product that is difficult to crystallize; presence of a highly polar, water-soluble impurity.
-
Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water.[4][7][8] This reaction is often rapid, especially at elevated temperatures or non-neutral pH, leading to the formation of the corresponding sulfonic acid and HCl.
-
Mitigation & Protocol:
-
Ensure Anhydrous Conditions: Use dry glassware and ensure the 2-nitroanisole starting material is free of moisture.
-
Controlled Quenching: The workup is the most critical step. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quenching process and keeps the temperature low, minimizing the rate of hydrolysis.
-
Rapid Extraction: Immediately following the quench, extract the product into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Do not allow the aqueous mixture to stand for extended periods.
-
Brine Wash: Wash the combined organic extracts with cold brine (saturated NaCl solution). This helps to remove residual water and inorganic acids.
-
Drying and Evaporation: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.
-
| Side Product | Structure | Reason for Formation | Mitigation Strategy |
| 3-Methoxy-4-nitrobenzenesulfonic acid | C₇H₇NO₆S | Hydrolysis of the sulfonyl chloride group by water during workup.[5] | Maintain anhydrous conditions; quench reaction on crushed ice; perform rapid extraction. |
| 5-Methoxy-2-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₅S | Electrophilic attack ortho to the activating methoxy group. | Optimize reaction temperature; purify via fractional recrystallization or column chromatography. |
| Diaryl Sulfone | C₁₄H₁₂N₂O₇S | Reaction of the product with the starting material.[6] | Use a larger excess of chlorosulfonic acid; maintain low reaction temperatures; control reaction time. |
Problem 2: Isomeric Impurities Affecting Product Purity
-
Symptoms: Multiple spots on TLC; complex NMR spectra with overlapping aromatic signals; difficulty in achieving a sharp melting point.
-
Causality: The directing effects of the methoxy and nitro groups are not perfectly selective, leading to a mixture of isomers. While the desired product is typically major, the ortho isomer can form in significant quantities.
-
Mitigation & Purification Protocol:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the electrophilic substitution, favoring the thermodynamically more stable para product over the ortho isomer.
-
Purification by Recrystallization: Isomers often have slightly different solubilities. A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving the isomeric impurity in the mother liquor.
-
Example Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the formation of the most common side products.
Caption: Primary synthesis of the target compound.
Caption: Formation pathways of common side products.
References
- 1. globalspec.com [globalspec.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Aromatic Sulfonations and Related Reactions - ProQuest [proquest.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3-methoxy-4-nitrobenzene-1-sulfonyl chloride via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Compound Hazards : this compound is a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child.[1]
-
Reactivity : As a sulfonyl chloride, this compound is reactive and moisture-sensitive.[2] It can react violently with water, potentially liberating toxic gas, and is corrosive.[3] Hydrolysis will convert the sulfonyl chloride to the corresponding sulfonic acid, which is a common impurity.[4][5]
-
Required Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing both explanations and actionable solutions.
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[6] The ideal solvent should dissolve the crude compound completely at its boiling point but poorly at room temperature or below.[7] Given the structure of this compound (containing polar nitro and sulfonyl chloride groups, a moderately polar ether, and a nonpolar aromatic ring), solvents of intermediate polarity are often a good starting point.
However, the choice is ultimately empirical.[8] A systematic, small-scale screening of several solvent candidates is the most reliable method.[7][9]
Actionable Steps:
-
Place approximately 20-30 mg of your crude material into several different test tubes.
-
Add a potential solvent dropwise (0.5 mL at a time) to each tube at room temperature. A good candidate will not dissolve the solid at this stage.[7]
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is one that yields a high quantity of crystalline precipitate upon cooling.
Q2: My compound has "oiled out" upon cooling instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[10] The melting point of this compound is reported to be 66-70 °C.[1] If the solution is highly saturated and the boiling point of your solvent is significantly higher than this, the compound may melt before it dissolves, or come out of solution as an oil.
Common Causes & Solutions:
-
Solution is too concentrated: The saturation point is too high.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and allow it to cool slowly again.[10]
-
-
Cooling is too rapid: Fast cooling doesn't give molecules time to align into a crystal lattice.
-
Solution: Ensure the hot, filtered solution is allowed to cool slowly and undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
-
Inappropriate solvent choice: The solvent's boiling point may be too high.
-
Solution: Consider a lower-boiling point solvent or a solvent pair. For instance, you could dissolve the compound in a good solvent (like acetone or ethyl acetate) and then slowly add a poor, lower-boiling solvent (like hexanes) to the hot solution until it becomes slightly cloudy (the saturation point). Then, allow it to cool.[11]
-
Q3: After recrystallization, my product is still yellow/brown. How do I remove colored impurities?
A3: The persistence of color indicates the presence of impurities that co-crystallize with your product. These are often highly conjugated organic molecules.
Solution: Use of Activated Charcoal
-
Dissolve the crude, colored compound in the minimum amount of appropriate hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (decolorizing carbon) – typically 1-2% of the solute's weight. Adding too much will adsorb your product and reduce the yield.
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal.[4] The filtrate should be colorless or significantly less colored.
-
Allow the filtrate to cool and crystallize as usual.
Q4: I suspect my sulfonyl chloride is hydrolyzing during the procedure. How can I prevent this?
A4: This is a critical concern. Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[5][12] The presence of water will not only consume your product but the resulting sulfonic acid can act as an impurity that is difficult to remove.
Solutions to Prevent Hydrolysis:
-
Use Anhydrous Solvents: Use solvents from a freshly opened bottle or that have been dried over an appropriate drying agent.
-
Dry Glassware: Ensure all glassware (Erlenmeyer flasks, funnels, etc.) is thoroughly dried in an oven before use.
-
Minimize Exposure to Atmosphere: Perform the recrystallization under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially if the process requires prolonged heating.
-
Work Efficiently: Do not leave the compound in the hot solvent for longer than necessary to dissolve it and perform the hot filtration. Prolonged exposure to heat can accelerate decomposition.[12]
Q5: My recovery yield is very low. What are the common causes of product loss?
A5: Low yield is a frequent issue in recrystallization. Several factors could be responsible.
Troubleshooting Low Yield:
-
Using too much solvent: This is the most common error.[10] If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.
-
Solution: If no crystals form, try evaporating some of the solvent to increase the concentration and then attempt cooling again.[10]
-
-
Premature crystallization: The product crystallizes in the filter funnel during hot filtration.
-
Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering. Keep the solution as hot as possible during the transfer. Using a slight excess of solvent can also help, which can then be evaporated off before cooling.[10]
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the product's solubility.
-
Data Presentation: Solvent Selection Guide
The following table provides properties of common solvents to aid in the selection process for recrystallizing this compound.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Hexanes | ~69 | Non-polar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a solvent pair system (e.g., with Ethyl Acetate).[11] |
| Toluene | 111 | Non-polar | Aromatic compounds often crystallize well from toluene.[11] Its boiling point is high, so care must be taken to avoid oiling out. |
| Ethyl Acetate | 77 | Intermediate | Good starting point. Often used in a solvent pair with hexanes to fine-tune polarity.[4] |
| Acetone | 56 | Intermediate-Polar | A strong solvent, may dissolve the compound too well at room temperature. Can be effective in a pair with water or hexanes.[4] |
| Isopropanol | 82 | Polar | A common choice for polar molecules. Often used in a pair with water.[4] |
| Ethanol | 78 | Polar | One of the most common and effective single solvents for recrystallization of polar organic compounds.[4][11] |
| Glacial Acetic Acid | 118 | Polar, Protic | Has been used successfully for other nitro-substituted sulfonyl chlorides.[13] The high boiling point requires caution to prevent oiling out. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[4][11] |
Experimental Protocol
This protocol is divided into two stages: a small-scale screening to find the optimal solvent system, followed by the full-scale purification.
Stage 1: Small-Scale Solvent Screening
-
Place ~20 mg of crude this compound into a small test tube.
-
Add a candidate solvent (e.g., ethanol) dropwise at room temperature, agitating after each drop, until a total of 0.5 mL has been added. Note the solubility.
-
If the solid is insoluble, heat the test tube in a sand or water bath until the solvent boils. Add more hot solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the tube in an ice-water bath for 15 minutes to maximize precipitation.
-
Estimate the yield of crystals. Repeat this process for 3-5 different solvents or solvent pairs to identify the optimal system.
Stage 2: Full-Scale Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the best solvent identified in Stage 1 in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless or short-stemmed glass funnel. Place a fluted filter paper inside and quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (or charcoal).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter funnel, followed by placing them in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point around 66-70 °C.[1] Further analysis can be performed using techniques like NMR to confirm purity.[14]
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: A workflow diagram for troubleshooting common recrystallization issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during its use in experimental settings. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your research.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone of many therapeutic agents. However, its aromatic and crystalline nature can present significant solubility challenges in common laboratory solvents. This guide will provide a comprehensive resource to address these issues, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for dissolving this compound?
A2: For reactions such as sulfonamide synthesis, polar aprotic solvents are the preferred choice. These include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Toluene [1]
It is crucial to use anhydrous solvents, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will be unreactive in your desired transformation.[2]
Q3: Can I use protic solvents like ethanol or methanol?
A3: It is generally not recommended to use protic solvents like alcohols for dissolving sulfonyl chlorides if the goal is to use the sulfonyl chloride in a subsequent reaction. Sulfonyl chlorides will react with alcohols to form sulfonate esters, consuming your starting material.[3]
Q4: How does the methoxy group in this compound affect its solubility compared to 4-nitrobenzenesulfonyl chloride?
A4: The presence of a methoxy group on an aromatic ring can have a variable effect on solubility. While it can increase polarity, it can also affect the crystal lattice energy of the solid. In some cases, a methoxy group can enhance solubility in certain organic solvents.[4][5][6] However, without experimental data, it is best to assume its solubility is comparable to other nitro-substituted benzenesulfonyl chlorides and start with the recommended polar aprotic solvents.
Q5: What are the signs of degradation when trying to dissolve this compound?
A5: The primary degradation pathway is hydrolysis to the sulfonic acid. If you observe the formation of a precipitate that is insoluble in your organic solvent, it could be the sulfonic acid. Another sign of degradation is a decrease in the pH of the solution if any water is present, due to the formation of hydrochloric acid.
Troubleshooting Guide
Issue 1: The compound is not dissolving or is dissolving very slowly.
Root Cause Analysis:
-
Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the molecule.
-
Low Temperature: The dissolution rate may be slow at ambient temperature.
-
Supersaturation: You may be trying to dissolve too much compound in a given volume of solvent.
Solutions:
-
Optimize Solvent Selection:
-
If you are using a less polar solvent like toluene, try a more polar aprotic solvent such as THF or DCM.
-
For very stubborn solubility issues, DMF is often an excellent choice due to its high polarity.
-
-
Gentle Heating:
-
Gently warm the solvent to between 30-40°C. This can significantly increase the rate of dissolution.
-
Caution: Avoid excessive heating, as it can accelerate the degradation of the sulfonyl chloride, especially in the presence of trace moisture.
-
-
Sonication:
-
Use an ultrasonic bath to aid in the dissolution process. The cavitation energy can help to break up the solid lattice and enhance solvation.
-
-
Co-solvent Systems:
-
A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of DMF in THF can enhance solubility.
-
Issue 2: The compound dissolves initially but then a precipitate forms.
Root Cause Analysis:
-
Hydrolysis: The most likely cause is the reaction of the sulfonyl chloride with trace amounts of water in the solvent or from the atmosphere to form the insoluble sulfonic acid.
-
Temperature Change: If the solution was heated to dissolve the compound, it may be precipitating out as it cools to room temperature.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents.
-
Conduct the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dry all glassware thoroughly before use.
-
-
Maintain Temperature:
-
If the compound was dissolved with heating, maintain a slightly elevated temperature until it is used in the next step of your reaction.
-
Issue 3: The reaction is not proceeding or is giving a low yield.
Root Cause Analysis:
-
Incomplete Dissolution: If the sulfonyl chloride is not fully dissolved, the reaction will be heterogeneous and slow, leading to low yields.
-
Degradation of Starting Material: The sulfonyl chloride may have hydrolyzed before or during the reaction.
Solutions:
-
Confirm Complete Dissolution:
-
Ensure your reaction mixture is a homogeneous solution before proceeding with the addition of other reagents. Use the troubleshooting steps in Issue 1 to achieve complete dissolution.
-
-
Add the Sulfonyl Chloride Last:
-
In some cases, it may be beneficial to dissolve your amine and base in the reaction solvent first, and then add the sulfonyl chloride as a solution in the same solvent.
-
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general guideline for the synthesis of a sulfonamide using this compound. It is essential to adapt this protocol to your specific substrate and reaction scale.
Materials:
-
This compound
-
Primary or secondary amine
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Preparation:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.
-
-
Dissolution of the Sulfonyl Chloride:
-
In a separate flame-dried flask, dissolve the this compound (1.1 equivalents) in the same anhydrous solvent. Use the techniques described in the troubleshooting guide (gentle heating, sonication) if necessary to achieve complete dissolution.
-
-
Reaction:
-
Slowly add the solution of the sulfonyl chloride to the stirred solution of the amine and base at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude sulfonamide can be purified by column chromatography on silica gel or by crystallization.
-
Workflow for Overcoming Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Advanced Strategies for Challenging Cases
Phase-Transfer Catalysis (PTC)
For reactions involving a biphasic system (e.g., an aqueous solution of an amine salt and an organic solution of the sulfonyl chloride), a phase-transfer catalyst can be highly effective.[1][7]
Principle: The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the amine from the aqueous phase to the organic phase where the reaction with the sulfonyl chloride occurs.[1][7]
Caption: Mechanism of Phase-Transfer Catalysis.
Data Summary
While quantitative solubility data for this compound is not available, the following table summarizes the qualitative solubility of analogous compounds in various solvents. This can be used as a predictive guide.
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Reference for Analogue |
| Polar Aprotic | THF, DCM, ACN, DMF, Toluene, Ethyl Acetate | Soluble | [1] |
| Polar Protic | Water, Ethanol, Methanol | Insoluble (Reacts with alcohols) | [1][3] |
| Non-Polar | Hexanes, Benzene | Insoluble | [8] |
Conclusion
Successfully overcoming the solubility challenges of this compound hinges on a systematic approach to solvent selection and the careful control of reaction conditions. By understanding the chemical properties of this reagent and employing the troubleshooting strategies outlined in this guide, researchers can confidently utilize this valuable building block in their synthetic endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Reactions with 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to your comprehensive technical resource for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the synthesis and application of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable electrophilic reagent primarily used for the synthesis of sulfonamides. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and antiviral drugs.[1] The specific substitution pattern of this reagent—a methoxy group and a nitro group—allows for fine-tuning of electronic properties and provides handles for further synthetic transformations.
Q2: What are the main challenges I should anticipate when working with this sulfonyl chloride?
A2: The primary challenge is the compound's high reactivity, particularly its sensitivity to moisture. Like most sulfonyl chlorides, it readily hydrolyzes to the corresponding sulfonic acid, which can significantly lower the yield of your desired product.[2] Additionally, during its synthesis via chlorosulfonation, side reactions such as the formation of diaryl sulfones can occur if conditions are not carefully controlled.[3]
Q3: How should I properly store this compound?
A3: Due to its moisture sensitivity, it must be stored under anhydrous conditions.[4] We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. A desiccator is also a suitable storage environment.
Q4: What safety precautions are necessary when handling this reagent?
A4: this compound is a corrosive material that can cause severe skin burns and eye damage.[2][5] It also reacts with water to release toxic gases. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guide: Synthesis of this compound
The synthesis of aryl sulfonyl chlorides is most commonly achieved through electrophilic aromatic substitution using chlorosulfonic acid.[6] Below are common issues encountered during the synthesis of this compound and how to address them.
Issue 1: Low Yield of Sulfonyl Chloride
-
Q: My final yield is significantly lower than expected. What are the likely causes?
-
A: Hydrolysis is the most probable culprit. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[2] This can happen if your starting material (2-nitroanisole) or chlorosulfonic acid contains moisture, or during the aqueous workup.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous reagents. When quenching the reaction, do so at a low temperature (pouring onto crushed ice) and perform any subsequent aqueous washes quickly with cold water.
-
-
A: Incomplete reaction. The chlorosulfonation may not have gone to completion.
-
Solution: Consider increasing the reaction time or temperature, but monitor carefully for side product formation. Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents).[6]
-
-
A: Mechanical losses during workup. The product may be lost during filtration or extraction.
-
Solution: Ensure complete precipitation of the product during quenching. Use an appropriate solvent for extraction that provides good solubility for the sulfonyl chloride but is immiscible with the aqueous layer.
-
-
Issue 2: Formation of Impurities
-
Q: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
-
A: This is likely a diaryl sulfone. This side product forms when the newly synthesized sulfonyl chloride reacts with another molecule of the starting material (2-nitroanisole).
-
Solution: The order of addition is critical. Slowly add the 2-nitroanisole to the chlorosulfonic acid. This ensures that the starting material is always the limiting reagent, minimizing its reaction with the product. Maintaining an excess of chlorosulfonic acid throughout the addition is key.
-
-
-
Q: My product is contaminated with the sulfonic acid. How can I remove it?
-
A: The sulfonic acid is more polar than the sulfonyl chloride.
-
Solution 1 (Washing): During the workup, wash the organic layer containing the crude product with a cold, dilute solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer, while the sulfonyl chloride remains in the organic phase.
-
Solution 2 (Recrystallization): If the impurity persists, recrystallization from a non-polar solvent like hexane or petroleum ether can be effective.[3] The more polar sulfonic acid will remain in the mother liquor.
-
-
Workflow for Troubleshooting Synthesis Impurities
Caption: Troubleshooting decision tree for synthesis impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure adapted from the synthesis of structurally similar nitrobenzene sulfonyl chlorides.[3][6] Optimization may be required.
Materials:
-
2-Nitroanisole
-
Chlorosulfonic acid (freshly opened)
-
Thionyl chloride (optional, can improve yield)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to vent HCl and SO₂ gas into a basic scrubber.
-
To the flask, add chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Slowly add 2-nitroanisole (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Stir for 4-6 hours. Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice. The sulfonyl chloride should precipitate as a solid.
-
Filter the solid product and wash it with copious amounts of cold water.
-
For further purification, dissolve the crude solid in dichloromethane. Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.
Protocol 2: Synthesis of a Sulfonamide using this compound
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.5 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound (1.05 eq.) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Data Summary Tables
Table 1: Recommended Conditions for Synthesis of Aryl Sulfonyl Chlorides
| Parameter | Recommended Condition | Rationale | Reference |
| Chlorosulfonating Agent | Chlorosulfonic acid | Strong electrophile, readily available. | [6] |
| Stoichiometry | 3-5 equivalents of HSO₃Cl | Ensures complete reaction and maintains an excess to prevent side reactions. | [3][6] |
| Temperature | 0-10 °C (addition), 25-120 °C (reaction) | Low temp for addition controls exotherm; higher temp drives reaction to completion. | [3][6] |
| Reaction Time | 2-16 hours | Dependent on substrate reactivity and temperature. | [6] |
| Workup | Quench on ice | Rapidly cools and hydrolyzes excess HSO₃Cl, precipitating the product. | [7] |
Table 2: Troubleshooting Sulfonamide Formation
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Poorly nucleophilic amine | Use a stronger, non-nucleophilic base (e.g., DBU). Heat the reaction. |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure all reagents and solvents are strictly anhydrous. |
| Multiple Spots on TLC | Formation of bis-sulfonated amine (for primary amines) | Use a slight excess of the amine relative to the sulfonyl chloride. |
| Difficult Purification | Amine starting material co-elutes with product | Convert the excess amine to a salt by washing with dilute acid during workup. |
Logical Workflow: Optimizing Sulfonamide Formation
Caption: Workflow for optimizing sulfonamide synthesis.
References
- 1. 2-Methoxy-4-nitrobenzenesulfonyl chloride 96 21320-91-2 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxy-2-nitrobenzenesulfonyl Chloride | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
preventing hydrolysis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride during reactions
Technical Support Center: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
A Guide to Preventing Hydrolysis in Synthetic Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you overcome the primary challenge associated with this compound: its susceptibility to hydrolysis. By understanding the underlying mechanisms and implementing robust protocols, you can ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis using this compound resulted in a low yield and a highly polar byproduct. What is the likely cause?
A1: The most common cause of low yields and the formation of polar impurities in reactions involving sulfonyl chlorides is hydrolysis. This compound is a potent electrophile, making the sulfur atom highly susceptible to nucleophilic attack. In the presence of water, even in trace amounts, the sulfonyl chloride will react to form the corresponding 3-methoxy-4-nitrobenzenesulfonic acid.[1][2]
This sulfonic acid byproduct is significantly more polar than the starting material and the desired sulfonamide product, often leading to purification challenges. The mechanism involves the water molecule acting as a nucleophile, attacking the sulfur atom and displacing the chloride ion.[1]
Q2: What are the critical parameters to control to minimize or completely prevent hydrolysis during my reaction?
A2: Preventing hydrolysis requires a multi-faceted approach focused on the rigorous exclusion of water from the reaction system. The following parameters are critical:
-
Anhydrous Solvents: The choice of solvent is paramount. Always use high-purity, anhydrous aprotic solvents. Recommended options include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, or 1,4-Dioxane. Aprotic solvents lack acidic protons and do not participate in the hydrolysis reaction. Ensure solvents are obtained from a sealed bottle or properly dried using standard laboratory techniques (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1][2] This is achieved by using standard Schlenk line techniques or by maintaining a positive pressure of the inert gas within the reaction vessel. This practice prevents atmospheric moisture from entering the reaction.
-
Reaction Temperature: Hydrolysis, like most chemical reactions, is temperature-dependent. Performing the reaction at reduced temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly slow the rate of hydrolysis relative to the desired sulfonamide formation.
-
Choice of Base: The synthesis of sulfonamides from sulfonyl chlorides generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[3][4] It is crucial to use a non-nucleophilic, non-aqueous base. Tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine are standard choices.[3][4] Crucially, avoid aqueous bases (e.g., solutions of NaOH, K₂CO₃, or NaHCO₃) during the primary reaction, as they will introduce water and cause rapid hydrolysis of the starting material.
-
Reagent Purity: Ensure all other reagents, particularly the amine substrate, are dry. Liquid amines can be dried over KOH or BaO and distilled, while solid amines should be dried under vacuum.
Q3: How can I confirm if my stock of this compound has degraded due to hydrolysis?
A3: Proper storage is key: keep the reagent in a tightly sealed container, preferably in a desiccator or a dry box, away from light and moisture. If you suspect degradation, you can use the following analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The sulfonic acid byproduct is highly polar and will have a much lower Retention Factor (Rf) than the sulfonyl chloride, often remaining at the baseline in many common solvent systems (e.g., ethyl acetate/hexanes).
-
¹H NMR Spectroscopy: In a deuterated aprotic solvent like CDCl₃ or DMSO-d₆, the sulfonic acid will show a characteristic broad singlet for the acidic proton (-SO₃H ), which is absent in the pure sulfonyl chloride. The aromatic proton signals may also experience a slight downfield shift.
-
Appearance: While not definitive, significant clumping or discoloration of the solid reagent may indicate moisture exposure and potential degradation.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Primary Cause: Hydrolysis of the sulfonyl chloride starting material.[1][2] | • Strictly Anhydrous Conditions: Use freshly dried, anhydrous aprotic solvents (DCM, THF). • Inert Atmosphere: Perform the entire procedure under a nitrogen or argon atmosphere.[1] • Correct Base: Use a non-aqueous base like triethylamine or pyridine to scavenge HCl.[3] |
| Complex Crude Product Mixture | • Competing side reactions. • Hydrolysis of both starting material and potentially the product under harsh workup conditions. | • Temperature Control: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. • Careful Workup: Quench the reaction with cold, dilute acid or water. Avoid prolonged contact with aqueous layers and do not use strong, hot aqueous bases for washing. |
| Persistent Polar Impurity (Low Rf) | Formation of 3-methoxy-4-nitrobenzenesulfonic acid via hydrolysis. | • Prevention: Implement all measures to exclude water from the reaction. • Removal: During workup, a cautious wash with a cold, mild aqueous base (e.g., saturated NaHCO₃) can help extract the acidic sulfonic acid impurity into the aqueous phase.[2] Perform this step quickly and at low temperatures to minimize hydrolysis of any remaining sulfonyl chloride. |
Visualized Reaction Pathways and Workflow
To better illustrate the chemical principles, the following diagrams outline the desired synthetic route versus the competing hydrolysis pathway, along with a logical troubleshooting workflow.
References
troubleshooting guide for reactions involving 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice, reaction protocols, and answers to frequently asked questions to ensure the success of your experiments.
Introduction to the Reagent
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides.[1] The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents and diuretics.[2] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring influences the reactivity of the sulfonyl chloride group, making it a versatile building block.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₅S | [3] |
| Molecular Weight | 251.64 g/mol | [4] |
| Appearance | Typically a solid | [5] |
| Reactivity | Highly reactive with nucleophiles, sensitive to moisture | [6][7] |
Reaction Planning & Best Practices
Proactive planning is the most critical step for a successful reaction. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl generated.[1]
Key Considerations:
-
Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[6] Always use a fresh bottle or a properly stored reagent under an inert atmosphere. Ensure your amine and solvent are anhydrous.
-
Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a common starting point. An excess of the base (1.1-1.5 equivalents) is generally recommended to drive the reaction to completion.[6]
-
Choice of Base: The base is crucial. Its role is to scavenge the HCl produced during the reaction.[1]
-
Tertiary Amines (e.g., Triethylamine, Pyridine): Commonly used, soluble in organic solvents. Pyridine can sometimes act as a nucleophilic catalyst. Ensure they are pure and dry.
-
Inorganic Bases (e.g., K₂CO₃, NaOH): Can be used in biphasic or aqueous systems. High pH conditions can sometimes promote desirable third-order reaction kinetics, leading to high yields.[8][9]
-
-
Solvent Selection: The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices.
-
Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[6] Gentle heating may be required for less reactive amines, but excessive heat can promote side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting reagent.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during reactions with this compound.
Q1: My reaction yield is very low, or the reaction did not proceed at all. What should I check first?
A1: This is the most common issue and typically points to a problem with one of the core components of the reaction.
-
Probable Cause 1: Hydrolyzed Sulfonyl Chloride. This is the most frequent culprit. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[6]
-
Solution: Use a fresh bottle of this compound. If the bottle is old, consider purchasing a new one. Always handle the reagent under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
-
-
Probable Cause 2: Inactive Amine. The amine starting material may be of poor quality or has degraded.
-
Solution: Verify the purity of your amine. If it is a salt (e.g., a hydrochloride salt), it must be neutralized to the free base before the reaction.
-
-
Probable Cause 3: Inappropriate Base or Insufficient Amount. The base may not be strong enough, or you may not be using enough to neutralize the generated HCl.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base like triethylamine or pyridine. If your amine starting material is a salt, you will need an additional equivalent of base.
-
-
Probable Cause 4: Low Reactivity. The amine may be sterically hindered or electronically deactivated, making it a poor nucleophile.
-
Solution: For sluggish reactions, consider gentle heating (e.g., 40-50 °C). You could also switch to a more polar solvent to improve solubility and reaction rates. In some cases, using a stronger, non-nucleophilic base may be beneficial.
-
Q2: My TLC/LC-MS analysis shows multiple products. What are the likely side reactions?
A2: Formation of side products can complicate purification and reduce the yield of the desired sulfonamide.
-
Probable Cause 1: Bis-sulfonylation of a Primary Amine. If you are using a primary amine (R-NH₂), it is possible for it to react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used.
-
Solution: Use the amine as the limiting reagent or add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration of it at all times.
-
-
Probable Cause 2: Reaction with the Solvent or Base. While less common with standard solvents, some functional groups on complex molecules can be reactive. Pyridine, while often used as a base, can sometimes form a reactive intermediate with the sulfonyl chloride.
-
Solution: Analyze your starting materials for incompatible functional groups. If you suspect the base is interfering, switch to a different base, such as Diisopropylethylamine (DIPEA), which is more sterically hindered and less nucleophilic.
-
Q3: The purification of my product is difficult. How can I improve it?
A3: Purification challenges often arise from unreacted starting materials or byproducts that have similar polarities to the desired product.
-
Probable Cause 1: Excess Sulfonyl Chloride. Unreacted sulfonyl chloride will hydrolyze to sulfonic acid during aqueous workup. This sulfonic acid can be difficult to separate.
-
Solution: After the reaction is complete (as determined by TLC/LC-MS), consider quenching the reaction with a small amount of an amine scavenger (like a simple primary amine) to consume any remaining sulfonyl chloride. Alternatively, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct into the aqueous layer.
-
-
Probable Cause 2: Emulsion during Extraction. The product or byproducts may be acting as surfactants, causing emulsions during the aqueous workup.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective.
-
-
Probable Cause 3: Product Crystallinity. Sulfonamides are often crystalline compounds.[1]
-
Solution: Instead of chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be a highly effective method for obtaining very pure material.
-
Frequently Asked Questions (FAQs)
-
How should I store this compound?
-
It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is recommended.[10]
-
-
Is this reagent hazardous?
-
Can I use this reaction with alcohols?
-
Yes, sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions.[11]
-
Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visual Diagrams
Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 4. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
storage and handling recommendations for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride to maintain purity
Welcome to the technical support center for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this reagent to maintain its purity and ensure the success of your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in the lab.
I. Critical Storage and Handling Recommendations
Proper storage and handling are paramount to preserving the integrity of this compound. Due to its reactive nature, improper handling can lead to degradation, compromising experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Freezer storage is often recommended.[4] If a freezer is unavailable, a cool, dark place is sufficient for shorter periods. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | This displaces moisture and oxygen, key contributors to degradation. |
| Container | Keep the container tightly sealed.[1][3][4] | Prevents the ingress of atmospheric moisture. |
| Location | Store in a corrosives-compatible cabinet, away from incompatible materials.[1][3] | Prevents accidental reactions with incompatible substances. |
2. How should I handle this compound to ensure my safety and maintain its purity?
This compound is a corrosive solid and should be handled with care in a well-ventilated area, preferably a chemical fume hood.[1][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][5]
-
Skin Protection: Wear a lab coat and ensure exposed skin is covered.[1]
-
Respiratory Protection: For operations that may generate dust, a respirator may be necessary.[1]
When handling the reagent, use clean, dry spatulas and glassware to prevent contamination. Always wash your hands thoroughly after handling.[4][7]
3. What is the primary cause of degradation for this compound?
The sulfonyl chloride functional group is highly susceptible to hydrolysis.[8] The primary degradation pathway for this compound is the reaction with water to form the corresponding sulfonic acid, 3-methoxy-4-nitrobenzenesulfonic acid. This reaction is accelerated by the presence of moisture in the air or in solvents.[8][9]
Caption: Hydrolysis of this compound.
4. How can I check the purity of my this compound?
Several analytical techniques can be employed to assess the purity of your reagent:[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. The presence of the sulfonic acid degradation product can often be detected by a shift in the aromatic protons' signals and the appearance of a broad acidic proton peak.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity and detecting non-volatile impurities, including the sulfonic acid.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. However, the thermal lability of sulfonyl chlorides should be considered, as degradation can occur in the injector port.[10][11]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[11]
II. Troubleshooting Guide
Even with the best practices, issues can arise. This section is designed to help you troubleshoot common problems you might encounter during your experiments.
Problem 1: My reaction yield is low, and I suspect the purity of my sulfonyl chloride.
-
Possible Cause: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, it is advisable to check the purity of the sulfonyl chloride, especially if the container has been opened multiple times or stored for an extended period. Use one of the analytical methods mentioned above (NMR, HPLC, or melting point) to confirm its integrity.
-
Use Fresh Reagent: If degradation is confirmed or suspected, it is best to use a fresh, unopened bottle of the reagent.
-
Reaction Conditions: Ensure your reaction solvent and other reagents are anhydrous. The presence of water will consume the sulfonyl chloride.
-
Problem 2: I see an unexpected peak in my NMR/HPLC analysis of the starting material. What could it be?
-
Possible Cause: The most common impurity is the corresponding sulfonic acid, formed via hydrolysis.
-
Troubleshooting Steps:
-
Compare with a Standard: If available, compare the spectrum or chromatogram with that of a known pure standard of this compound and its corresponding sulfonic acid.
-
Spiking Experiment: In HPLC, a spiking experiment, where a small amount of the suspected impurity is added to the sample, can help confirm its identity. If the peak of interest increases in area, it is likely the added compound.
-
Problem 3: The compound has changed in appearance (e.g., clumping, discoloration). Is it still usable?
-
Possible Cause: Physical changes such as clumping can indicate moisture absorption. Discoloration may suggest decomposition.
-
Troubleshooting Steps:
-
Purity Analysis: A change in appearance warrants a purity check using an appropriate analytical method.
-
Recrystallization: If the compound is deemed impure but still largely intact, recrystallization from a suitable anhydrous solvent may be an option to purify it. However, this should be done with caution due to the reactive nature of the compound. For most applications, using fresh material is the more reliable approach.
-
III. Experimental Protocol: A Model Sulfonylation Reaction
To illustrate best practices, here is a detailed, step-by-step methodology for a typical sulfonylation reaction.
Objective: To synthesize a sulfonamide from this compound and a primary amine.
Caption: Workflow for a typical sulfonylation reaction.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon gas supply
-
Standard workup and purification reagents and equipment
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.
By adhering to these storage, handling, and experimental guidelines, you can significantly enhance the reliability and reproducibility of your results when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for the purification of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this key synthetic intermediate. Our approach is grounded in fundamental chemical principles and field-proven laboratory practices to ensure you can achieve the highest possible purity for your downstream applications.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules. The purity of this sulfonyl chloride is paramount, as contaminants can lead to unwanted side reactions, difficult purification of the final product, and inaccurate biological data. The primary challenges in its purification stem from its reactivity, particularly its susceptibility to hydrolysis, and the presence of byproducts from its synthesis.
This guide provides a structured approach to identifying and removing common impurities through various laboratory techniques.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: My final product is an oil or a low-melting solid, but I expect a crystalline solid.
-
Probable Cause 1: Presence of Residual Solvent. Entrained solvent from the workup or a previous purification step can depress the melting point and prevent crystallization.
-
Solution:
-
High-Vacuum Drying: Dry the material under high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but care must be taken to avoid decomposition.
-
Trituration: If the product is oily, triturate it with a non-polar solvent in which the desired product is sparingly soluble, such as hexane or petroleum ether. This will wash away more soluble impurities and can often induce crystallization.
-
-
Probable Cause 2: Significant Impurity Content. The presence of multiple impurities, especially the corresponding sulfonic acid, can act as a eutectic mixture, lowering the melting point.
-
Solution:
-
Recrystallization: This is the most effective method for removing solid impurities. See the detailed protocol in the FAQ section below.
-
Column Chromatography: For complex mixtures or oily products that fail to crystallize, purification by silica gel chromatography is recommended. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[1]
-
Issue 2: My product purity does not improve after recrystallization.
-
Probable Cause 1: Incorrect Recrystallization Solvent. The chosen solvent may be too good a solvent for both the product and the impurity, or too poor a solvent for the product to dissolve even when hot.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, isopropanol, ethanol) at room temperature and at their boiling points.[2] An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Solvent System Mixture: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. The compound is dissolved in the good solvent at an elevated temperature, and the poor solvent is added dropwise until turbidity is observed. The solution is then cooled to induce crystallization.
-
-
Probable Cause 2: Co-crystallization of Impurities. Some impurities with similar structures to the desired product may co-crystallize.
-
Solution:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve high purity.
-
Alternative Purification Method: If co-crystallization is persistent, switch to an orthogonal purification technique like column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities can be categorized based on their origin:
| Impurity Category | Specific Examples | Origin |
| Hydrolysis Product | 3-Methoxy-4-nitrobenzenesulfonic acid | Reaction of the sulfonyl chloride with water.[3] |
| Synthesis Starting Material | 2-Methoxy-1-nitrobenzene | Incomplete reaction during chlorosulfonation. |
| Isomeric Byproducts | Isomers of this compound (e.g., 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride) | Lack of complete regioselectivity in the sulfonation step. |
| Side-Reaction Products | Di-aryl sulfones | Formed from the reaction of the sulfonyl chloride with the starting aromatic compound. |
Q2: How can I effectively remove the 3-Methoxy-4-nitrobenzenesulfonic acid impurity?
A2: 3-Methoxy-4-nitrobenzenesulfonic acid is significantly more polar than the corresponding sulfonyl chloride. This difference in polarity is the key to its removal.
-
Aqueous Wash: During the workup of the synthesis, washing the organic layer containing the crude product with cold water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) can help remove the highly water-soluble sulfonic acid. Caution: Overly vigorous or prolonged washing with base can promote further hydrolysis of the sulfonyl chloride.
-
Recrystallization: The sulfonic acid is often much less soluble in non-polar to moderately polar organic solvents compared to the sulfonyl chloride. Recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture will typically leave the sulfonic acid in the mother liquor.[4]
-
Glacial Acetic Acid Precipitation: A procedure adapted from the purification of a similar compound, o-nitrobenzenesulfonyl chloride, can be effective.[5] The crude product is dissolved in a minimal amount of warm glacial acetic acid, and any insoluble material (likely the sulfonic acid) is filtered off. The filtrate is then added to a large volume of cold water to precipitate the purified sulfonyl chloride, which is collected by filtration and washed with water.
Q3: Can you provide a starting protocol for column chromatography?
A3: Yes, silica gel column chromatography is a powerful tool for purifying this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Start with a non-polar mobile phase, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
The workflow for purification can be visualized as follows:
Caption: General purification workflow for this compound.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques should be used to confirm the purity and identity of your this compound:
| Analytical Technique | Information Provided |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure and can be used to detect and quantify proton-bearing impurities. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Provides further structural confirmation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates the main component from impurities and provides the molecular weight of each, aiding in impurity identification. |
| Melting Point | A sharp melting range close to the literature value is a good indicator of high purity. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of key functional groups (e.g., -SO₂Cl, -NO₂, -OCH₃). |
Q5: How should I store the purified this compound?
A5: Due to its moisture sensitivity, proper storage is crucial to maintain its purity.
-
Container: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Environment: Keep in a cool, dry place away from moisture and light. A desiccator is an excellent storage environment.
-
Long-term Storage: For long-term storage, consider sealing the container with paraffin film and storing it in a freezer at -20 °C. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Conclusion
The successful purification of this compound hinges on a systematic approach to identifying and removing impurities, with a particular focus on preventing hydrolysis. By understanding the chemical nature of the target compound and its potential contaminants, and by applying the appropriate purification techniques as outlined in this guide, researchers can obtain high-purity material essential for reliable and reproducible scientific outcomes.
References
Technical Support Center: Characterization of Unexpected Byproducts in 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride Reactions
Introduction
3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and specialty chemicals. Its utility lies in its ability to introduce the 3-methoxy-4-nitrophenylsulfonyl moiety, a common pharmacophore and a versatile functional group for further transformations. However, like many reactive sulfonyl chlorides, its use is not without challenges. The electrophilicity of the sulfonyl chloride group, combined with the electronic effects of the nitro and methoxy substituents, can give rise to a variety of unexpected and often difficult-to-characterize byproducts.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting common issues, identifying unexpected byproducts, and optimizing reaction conditions to improve yield and purity. Drawing upon established chemical principles and field-proven insights, this document serves as a practical resource for navigating the complexities of reactions involving this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in reactions with this compound?
A: The most frequently encountered byproducts stem from three primary reaction pathways:
-
Hydrolysis: Reaction with trace moisture to form the corresponding 3-methoxy-4-nitrobenzenesulfonic acid.[1][2] This is often the most common impurity if anhydrous conditions are not strictly maintained.
-
Dimerization/Decomposition: Under certain conditions (e.g., elevated temperatures, presence of reducing agents), the nitro group can undergo reduction and subsequent dimerization to form azoxy, azo, or other coupled species.[3][4][5]
-
Polysulfonylation: When reacting with nucleophiles containing multiple reactive sites, such as primary anilines with activated rings, di- or even tri-sulfonylation can occur.[6]
Q2: Why is my reaction mixture turning dark brown or black?
A: Dark coloration often indicates decomposition pathways. This can be caused by several factors, including excessive reaction temperatures, the presence of impurities in the starting materials or solvents, or undesired side reactions involving the nitro group. The nitro group can participate in complex redox reactions, sometimes leading to polymeric tar-like substances. It is crucial to monitor the reaction temperature closely and ensure the purity of all reagents.
Q3: How critical are anhydrous conditions for these reactions?
A: Extremely critical. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][7] The presence of even small amounts of water in the amine substrate, solvent, or reaction atmosphere will lead to the formation of 3-methoxy-4-nitrobenzenesulfonic acid. This not only consumes the starting material, reducing the yield of the desired product, but the resulting sulfonic acid can also complicate the purification process.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental observations and provides a systematic approach to identify the root cause and implement corrective actions.
Issue 1: An unexpected, highly polar peak is observed in the HPLC analysis.
Question: My HPLC chromatogram shows a significant, early-eluting peak that does not correspond to my starting material or desired product. In the LC-MS, it has a mass corresponding to the sulfonyl chloride minus chlorine plus a hydroxyl group (M-Cl+OH). What is it and how do I prevent it?
Answer: This is the classic signature of the hydrolysis byproduct, 3-methoxy-4-nitrobenzenesulfonic acid . Its high polarity, due to the sulfonic acid group, causes it to elute very early in typical reversed-phase HPLC methods.[1][2]
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This SN2-type reaction displaces the chloride leaving group to form the sulfonic acid.
Troubleshooting Steps:
-
Rigorous Drying of Reagents & Glassware:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.
-
If the amine substrate is a solid, dry it under a high vacuum for several hours before use. If it is a liquid, consider distilling it or storing it over molecular sieves.
-
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: While hydrolysis can occur at room temperature, the rate increases with temperature. If the primary reaction allows, running it at a lower temperature may help minimize this side reaction.
Issue 2: A high molecular weight byproduct is detected by MS.
Question: My mass spectrometry analysis shows a peak with a mass roughly double that of my expected product, and it seems to be a common impurity across several runs. What could this be?
Answer: This observation strongly suggests the formation of a dimer. Given the nitro-aromatic structure, the most probable culprits are azoxybenzene or azobenzene derivatives, formed through the reductive dimerization of the nitro group.[3][5][8] This is particularly prevalent if the reaction conditions have any reducing potential (e.g., certain amine substrates, metallic impurities).
Causality: The nitro group (-NO₂) can be partially reduced to a nitroso group (-NO). Two molecules of the nitroso intermediate can then condense to form an azoxy dimer (-N=N⁺(O⁻)-). Further reduction can lead to the azo dimer (-N=N-).
Troubleshooting Steps:
-
Scrutinize Reagents for Reductants: Ensure that the amine starting material or any additives do not have reducing capabilities. Some amines, especially under basic conditions, can act as mild reducing agents.
-
Purify Starting Materials: Impurities in the this compound or the amine substrate could catalyze the reduction. Consider recrystallizing or purifying the starting materials if their quality is uncertain.
-
Control Reaction Temperature: High temperatures can promote these side reactions. Optimize the reaction to proceed at the lowest effective temperature.
-
Degas Solvents: In some cases, dissolved oxygen can play a role in complex redox side reactions. Using degassed solvents might be beneficial.
Issue 3: Multiple products are formed when using an aniline derivative.
Question: I am reacting this compound with an aniline, and I'm seeing evidence of di-sulfonylation (a product with two sulfonyl groups attached). How can I improve the selectivity for the mono-sulfonamide?
Answer: This is a common issue of polysulfonylation , which occurs when the initial sulfonamide product is still nucleophilic enough to react with another molecule of the sulfonyl chloride.[6] This is especially true if the aniline ring is activated by electron-donating groups.
Causality: The nitrogen of the newly formed sulfonamide is significantly less nucleophilic than the starting aniline. However, if the aromatic ring itself is highly activated, electrophilic aromatic substitution can occur where a second sulfonyl group attaches directly to the ring (C-sulfonylation), or in some cases, N,N-disulfonylation can occur to form a disulfonimide.[9]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Use a 1:1 or a slight excess of the aniline relative to the sulfonyl chloride. Avoid using an excess of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride (either neat or as a solution) dropwise to the solution of the aniline at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the more reactive primary amine site and minimizing follow-on reactions.[6]
-
Protecting Groups: For particularly challenging substrates, consider protecting the amino group to form an acetanilide first. The acetyl group deactivates the ring, preventing polysulfonylation. The sulfonylation is then performed, followed by deprotection of the acetyl group.[6]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting unexpected results.
Caption: Potential reaction pathways for this compound.
Caption: A decision-tree workflow for troubleshooting byproduct formation.
Analytical Protocols for Byproduct Characterization
Accurate identification of byproducts is the first step toward eliminating them. A multi-technique approach is often necessary for unambiguous structure elucidation.[10][11][12]
Table 1: HPLC-MS Conditions for Reaction Monitoring
| Parameter | Recommended Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for eluting analytes. |
| Gradient | 5% to 95% B over 10 minutes | A general-purpose gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| UV Detection | 254 nm and 300 nm | Aromatic compounds absorb at 254 nm; the nitro group may have a specific absorbance. |
| MS Detector | ESI (Electrospray Ionization) | Suitable for ionizing the polar sulfonamides and sulfonic acids. |
| MS Mode | Positive and Negative Ion Mode Scan | Positive mode will show [M+H]⁺ or [M+Na]⁺. Negative mode is excellent for detecting the deprotonated sulfonic acid [M-H]⁻. |
Protocol 1: Sample Preparation and HPLC-MS Analysis
-
Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of acetonitrile or methanol. If the reaction contains a solid, ensure it is fully dissolved.
-
Dilution: Perform a serial dilution (e.g., 100-fold) of the quenched sample in a 50:50 water:acetonitrile mixture to a final concentration suitable for LC-MS analysis (typically ~1-10 µg/mL).
-
Injection: Inject 1-5 µL of the diluted sample onto the LC-MS system running the conditions outlined in Table 1.
-
Data Analysis:
-
Identify the peak for the starting sulfonyl chloride (may be unstable in the mobile phase) and the amine.
-
Identify the peak for the expected product based on its calculated mass.
-
Examine the masses of unknown peaks. Compare them against the potential byproducts:
-
Hydrolysis Product: Expected mass = C₇H₇NO₅S = 217.01 g/mol . Look for m/z 216.00 in negative mode.
-
Azoxy Dimer: Expected mass = C₁₄H₁₂N₂O₉S₂ = 432.00 g/mol . Look for m/z 433.01 [M+H]⁺ or 455.00 [M+Na]⁺.
-
-
Protocol 2: Characterization by NMR Spectroscopy
NMR is a powerful tool for unambiguous structure determination of isolated impurities.[13][14][15]
-
Isolation: Purify the byproduct of interest using preparative HPLC or column chromatography. Ensure the isolated fraction is pure by analytical HPLC.
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Acquire Spectra: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).
-
Data Interpretation:
-
Desired Sulfonamide: Expect to see signals for the 3-methoxy-4-nitrophenylsulfonyl group, as well as signals corresponding to the amine portion. A key signal is the sulfonamide N-H proton, which is typically a broad singlet.
-
Hydrolysis Product (Sulfonic Acid): The aromatic and methoxy signals will be present. The most telling feature is the absence of signals from the amine portion and the presence of a very broad, exchangeable sulfonic acid proton (-SO₃H) signal, often far downfield in DMSO-d₆.
-
Dimer Byproducts: The spectra will be more complex. Key indicators include a higher integration of aromatic protons relative to the methoxy protons and potentially symmetric patterns in the aromatic region, depending on the dimer structure.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) analysis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride and its isomeric and functional derivatives. As a senior application scientist, this document synthesizes technical accuracy with practical insights to aid in the structural elucidation and characterization of this important class of compounds.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
This compound and its derivatives are key intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the reactive sulfonyl chloride group, along with the directing effects of the methoxy and nitro substituents, makes these compounds versatile building blocks. Accurate structural characterization is paramount for ensuring the desired reactivity and biological activity of the final products. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of their molecular structure.
This guide will delve into the nuances of ¹H and ¹³C NMR spectral interpretation for these compounds, offering a comparative analysis based on the substitution patterns of the benzene ring. We will explore the underlying principles that govern the chemical shifts and coupling constants, supported by experimental data from related compounds.
Fundamental Principles of NMR Analysis for Aromatic Systems
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs), such as the methoxy group (-OCH₃), shield the aromatic protons and carbons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl) deshield the aromatic nuclei, shifting their signals to a lower field (higher ppm).[1]
The substitution pattern on the benzene ring dictates the multiplicity of the signals due to spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) provides valuable information about the relative positions of the protons. For aromatic protons, typical coupling constants are:
-
Ortho-coupling (³J_HH): 7-10 Hz
-
Meta-coupling (⁴J_HH): 2-3 Hz
-
Para-coupling (⁵J_HH): 0-1 Hz
By analyzing the chemical shifts, integration, and coupling patterns, the precise substitution pattern of a benzene derivative can be determined.
Comparative NMR Analysis: A Case Study Approach
While specific, publicly available experimental NMR data for this compound is limited, we can deduce its expected spectral features by comparing it with its isomers and related derivatives.
Predicted NMR Data for this compound
To provide a baseline for comparison, a prediction of the ¹H and ¹³C NMR spectra for this compound was performed using computational methods. These predicted values serve as a useful guide for spectral assignment.
Table 1: Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.0 | - |
| H-5 | 7.5 - 7.7 | - |
| H-6 | 8.1 - 8.3 | - |
| OCH₃ | 3.9 - 4.1 | 56 - 58 |
| C-1 | - | 138 - 142 |
| C-2 | - | 115 - 118 |
| C-3 | - | 155 - 158 |
| C-4 | - | 145 - 148 |
| C-5 | - | 125 - 128 |
| C-6 | - | 130 - 133 |
Note: These are predicted values and may differ from experimental results. The prediction is based on established substituent effects and computational algorithms.
Comparison with Isomeric Nitrobenzenesulfonyl Chlorides
The position of the nitro group relative to the sulfonyl chloride and other substituents significantly impacts the NMR spectrum. Let's compare the experimental data for 2-nitro, 3-nitro, and 4-nitrobenzenesulfonyl chloride to understand these effects.
Table 2: Experimental ¹H NMR Data for Nitrobenzenesulfonyl Chloride Isomers
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
| 2-Nitrobenzenesulfonyl chloride | - | 7.91 (ddd) | 7.89 (ddd) | 7.95 (ddd) | 8.27 (ddd) | |
| 3-Nitrobenzenesulfonyl chloride | 8.61 (t) | - | 8.38 (ddd) | 7.90 (t) | 8.89 (ddd) | [2] |
| 4-Nitrobenzenesulfonyl chloride | 8.02 (d) | 8.38 (d) | - | 8.38 (d) | 8.02 (d) | [1] |
Table 3: Experimental ¹³C NMR Data for 3-Nitrobenzenesulfonyl Chloride
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |
| 3-Nitrobenzenesulfonyl chloride | 145.0 | 123.0 | 148.0 | 130.0 | 133.0 | 128.0 |
Note: The assignments for the isomers are based on typical splitting patterns and substituent effects. Precise assignments may require 2D NMR techniques.
From this data, we can observe that the protons ortho and para to the strongly electron-withdrawing nitro and sulfonyl chloride groups are significantly deshielded and resonate at a lower field. The symmetry in 4-nitrobenzenesulfonyl chloride results in a simpler spectrum with only two signals for the aromatic protons.
The Influence of the Methoxy Group
The introduction of a methoxy group, a strong electron-donating group, will cause an upfield shift (to lower ppm values) of the signals for the ortho and para protons and carbons. In our target molecule, this compound, the methoxy group at C-3 will particularly shield H-2 and H-4 (which is substituted with the nitro group).
Derivatives: Sulfonamides
The sulfonyl chloride group is often reacted with amines to form sulfonamides. This derivatization significantly alters the electronic environment of the benzene ring and, consequently, the NMR spectrum. For instance, in N-(Aryl)benzenesulfonamides, the nitrogen atom's lone pair can participate in resonance, influencing the chemical shifts of the aromatic protons.
Table 4: Experimental ¹H NMR Data for Selected Sulfonamide Derivatives
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| 4-Nitro-N-phenylbenzenesulfonamide | 8.38 (d, 2H), 8.02 (d, 2H), 7.27 (t, 2H), 7.13 (d, 2H), 7.09 (t, 1H) | 10.60 (s, 1H, NH) | [1] |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | 7.64 (d, 2H), 7.52 (d, 1H), 7.18 (d, 2H), 7.04-7.00 (m, 2H), 6.89 (t, 1H), 6.73 (d, 1H) | 3.64 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) | [1] |
The data for these derivatives illustrates how changes in the sulfonyl group and the introduction of other substituted aromatic rings affect the chemical shifts.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonyl chloride derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for these compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
Workflow for NMR Analysis:
Caption: Standard workflow for the NMR analysis of organic compounds.
Advanced NMR Techniques for Structural Confirmation
For complex structures or in cases of signal overlap, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons.
Logical Relationship of NMR Data Interpretation:
References
comparing reactivity of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride with other sulfonyl chlorides
An In-Depth Technical Guide to the Reactivity of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride and its Comparison with Other Key Sulfonyl Chlorides
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the reactivity of this compound, placing it in context with other widely used sulfonyl chlorides in organic synthesis. We will delve into the electronic and steric factors that govern their reactivity, present comparative data, and provide robust experimental protocols for their application. This document is intended for researchers, scientists, and drug development professionals who utilize sulfonylation reactions and require a deeper understanding of reagent selection.
Introduction: The Role and Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic chemistry, primarily employed for the formation of sulfonamides and sulfonate esters. These functional groups are integral to a vast range of pharmaceuticals, agrochemicals, and functional materials. The core of their utility lies in the high electrophilicity of the sulfur atom, which makes it susceptible to attack by a wide variety of nucleophiles, such as amines, alcohols, and thiols.
The fundamental reaction is a nucleophilic substitution at the sulfur center. The reactivity of a given sulfonyl chloride is not uniform; it is profoundly influenced by the electronic and steric nature of the 'R' group attached to the sulfonyl moiety.
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the 'R' group increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow the reaction rate.[1][2]
-
Steric Effects : Bulky 'R' groups can hinder the approach of the nucleophile to the electrophilic sulfur center, thereby reducing the reaction rate.
This guide will compare this compound with the following benchmark reagents:
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) : Features an electron-donating methyl group.
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl) : An aliphatic, sterically unhindered, and highly reactive electrophile.[2][3]
-
4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) : Contains a powerful electron-withdrawing nitro group.[4]
-
Dansyl Chloride : A fluorescent reagent used extensively in biochemistry for labeling amines.[5][6]
Dissecting the Reactivity of this compound
The reactivity of this compound is dictated by the interplay of its two substituents on the benzene ring.
-
The Activating Nitro Group : The nitro group (-NO₂) at the para position is a potent electron-withdrawing group, operating through both inductive and resonance effects. This significantly depletes electron density from the aromatic ring and, consequently, from the sulfonyl sulfur atom. This strong activation makes the sulfur center highly electrophilic and thus, highly reactive towards nucleophiles.[4][7][8]
-
The Modulating Methoxy Group : The methoxy group (-OCH₃) at the meta position has a more complex influence. It is electron-donating through resonance but electron-withdrawing through induction. Due to its meta position relative to the sulfonyl chloride, its strong resonance effect does not directly conjugate with the sulfonyl group. Therefore, its primary influence is a weaker, inductively withdrawing effect, which slightly increases the electrophilicity of the sulfur atom.
Overall Assessment : The powerful activating effect of the para-nitro group is the dominant factor. The meta-methoxy group provides a minor additional activating contribution. Therefore, this compound is expected to be a highly reactive sulfonylating agent, with a reactivity profile approaching that of 4-nitrobenzenesulfonyl chloride (nosyl chloride).
Comparative Reactivity: A Data-Supported Analysis
The reactivity of sulfonyl chlorides can be quantitatively understood through kinetic studies, often correlated using the Hammett equation, which relates reaction rates to the electronic properties of substituents.[9][10] The general trend for nucleophilic attack on the sulfonyl group is that electron-withdrawing substituents lead to faster reactions.
Electronic Effects and Reactivity Hierarchy
The electrophilicity of the sulfonyl sulfur atom is the primary determinant of reactivity. Based on the electronic nature of their substituents, we can establish a clear hierarchy.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Validation of 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of the methoxy, nitro, and sulfonyl chloride groups on the benzene ring makes it a versatile building block for introducing the sulfonamide moiety, a common feature in many therapeutic agents. The efficient and reliable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, procedural nuances, and relative merits of two major synthetic strategies: direct electrophilic chlorosulfonation and the Sandmeyer reaction. This document is intended to serve as a practical resource for researchers in process development and medicinal chemistry, offering a validated perspective on synthetic route selection based on scalability, safety, and overall efficiency.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached via two principal pathways, each with distinct advantages and challenges.
| Parameter | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Nitroanisole (o-Nitroanisole) | 3-Methoxy-4-nitroaniline |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Cu-catalyzed sulfonyl chloride formation |
| Reagent Hazards | Highly corrosive and reactive chlorosulfonic acid | Potentially explosive diazonium salt intermediate; use of SO₂ or a surrogate |
| Regioselectivity | Potentially yields isomeric byproducts | High, dictated by the position of the amino group |
| Scalability | Potentially high, but requires careful control of exotherms | Readily scalable with modern continuous flow methods available |
| Typical Overall Yield | Moderate to Good | Good to High |
| Purification | May require crystallization or chromatography to remove isomers | Generally straightforward workup |
Route 1: Direct Chlorosulfonation of 2-Nitroanisole
This route represents the most direct approach, involving the reaction of commercially available 2-nitroanisole with a strong chlorosulfonating agent, typically chlorosulfonic acid.
Mechanism and Rationale
The chlorosulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution.[1] In this reaction, the electrophile is believed to be SO₂Cl⁺, which is generated from the auto-ionization of chlorosulfonic acid.[2] The methoxy group in 2-nitroanisole is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The sulfonation is expected to occur at the position para to the activating methoxy group, which is also meta to the deactivating nitro group, thus leading to the desired product. However, the potential for substitution at the ortho position to the methoxy group exists, which could lead to isomeric impurities.
Experimental Protocol (Representative)
While a specific protocol for 2-nitroanisole is not widely published, the following is a representative procedure adapted from the chlorosulfonation of structurally similar compounds.[3]
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Protect the apparatus from atmospheric moisture.
-
Reagent Addition: Charge the flask with 2-nitroanisole (1 equivalent). Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Discussion of Route 1
The primary advantage of this route is its directness from a readily available starting material. However, the use of a large excess of highly corrosive and reactive chlorosulfonic acid presents significant handling and safety challenges, especially on a larger scale. The reaction is also highly exothermic and generates HCl gas, requiring careful temperature control and a robust setup. The potential for the formation of the isomeric 2-methoxy-3-nitrobenzene-1-sulfonyl chloride is a significant drawback, which may necessitate challenging purification steps and lower the overall isolated yield of the desired product.
Route 2: Sandmeyer Reaction of 3-Methoxy-4-nitroaniline
An alternative and often preferred route involves the diazotization of 3-methoxy-4-nitroaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Mechanism and Rationale
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The amine is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. The diazonium salt is then treated with a copper(I) salt, which catalyzes the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source yields the desired sulfonyl chloride.[2] A key advantage of this route is its high regioselectivity, as the position of the sulfonyl chloride group is determined by the location of the amino group in the starting material.
Experimental Protocol
Part A: Synthesis of 3-Methoxy-4-nitroaniline (Starting Material)
The starting material, 3-methoxy-4-nitroaniline, can be synthesized from 4-amino-2-nitrophenol.
-
Reaction Setup: To a solution of 4-amino-2-nitrophenol (1 equivalent) in a suitable solvent such as acetonitrile, add cesium carbonate (1 equivalent).
-
Methylation: Add iodomethane (1 equivalent) and heat the mixture to reflux for 5 hours.
-
Work-up and Purification: Cool the reaction mixture, filter to remove insoluble solids, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield 3-methoxy-4-nitroaniline.
Part B: Sandmeyer Reaction to this compound
This protocol is a general procedure for the Sandmeyer-type synthesis of aryl sulfonyl chlorides.[2][4]
-
Diazotization: Dissolve 3-methoxy-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 10-15 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring. A precipitate of the sulfonyl chloride should form.
-
Work-up and Purification: After the addition is complete, stir the reaction mixture for an additional hour. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.
Discussion of Route 2
The Sandmeyer reaction route offers excellent regioselectivity, which is a significant advantage over direct chlorosulfonation. The starting material, 3-methoxy-4-nitroaniline, is accessible, and the reaction conditions for the Sandmeyer step are generally milder than those for chlorosulfonation. However, the handling of potentially explosive diazonium salt intermediates requires strict temperature control and adherence to safety protocols. Modern advancements, including the use of stable SO₂ surrogates like DABSO and continuous flow technologies, have significantly improved the safety and scalability of this reaction.[4]
Conclusion and Recommendation
Both the direct chlorosulfonation of 2-nitroanisole and the Sandmeyer reaction of 3-methoxy-4-nitroaniline are viable synthetic routes to this compound.
-
Route 1 (Chlorosulfonation) is more direct but is hampered by the use of highly corrosive reagents and potential for isomeric impurities, making it less ideal for applications requiring high purity without extensive purification.
-
Route 2 (Sandmeyer Reaction) , while involving an additional step to prepare the aniline precursor, offers superior regioselectivity and generally leads to a purer product. With modern procedural advancements that enhance safety and scalability, the Sandmeyer reaction is often the more robust and reliable method for the synthesis of this compound, particularly for pharmaceutical applications where purity is paramount.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity needs, and available equipment and expertise. However, for a high-purity, scalable, and regiochemically controlled synthesis, the Sandmeyer reaction represents the superior and more validated approach.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
A Comparative Guide to HPLC Method Development for Analyzing 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride Reaction Mixtures
This guide provides an in-depth, comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride reaction mixtures. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity and stability of this compound is paramount. We will move beyond a single-method protocol, exploring the rationale behind key experimental choices and comparing alternative chromatographic strategies to achieve optimal separation from critical process impurities and degradation products.
The Analytical Challenge: Reactivity and Complexity
This compound is an electrophilic and highly reactive molecule.[1] Its primary analytical challenge lies in its susceptibility to hydrolysis, readily converting to the corresponding 3-methoxy-4-nitrobenzenesulfonic acid in the presence of nucleophiles like water.[2][3] Therefore, an effective HPLC method must not only separate the parent compound from starting materials and synthesis by-products but also possess the specificity to resolve it from its primary hydrolytic degradant. This capability is essential for accurate potency measurements and for performing stability studies as mandated by regulatory bodies.[4]
A typical reaction mixture might contain:
-
Analyte: this compound
-
Starting Materials: e.g., 2-methoxy-1-nitrobenzene
-
Key Degradant: 3-methoxy-4-nitrobenzenesulfonic acid (hydrolysis product)
-
Other Process-Related Impurities
The objective, or Analytical Target Profile (ATP), is to develop a method that provides accurate, precise, and specific quantification of the main component while demonstrating baseline separation from all known impurities and degradants.[5]
Method Development Strategy: A Tale of Two Columns
The foundation of a successful HPLC separation lies in the selection of the stationary phase.[6] We will compare two distinct reversed-phase columns to illustrate how leveraging different separation mechanisms can overcome complex co-elution challenges.
-
Column A: The Workhorse (C18) : A traditional C18 (octadecylsilane) column separates analytes primarily based on their hydrophobicity.[7] It is a robust starting point for most small molecules.
-
Column B: The Specialist (Phenyl-Hexyl) : A Phenyl-Hexyl column provides an alternative selectivity. In addition to hydrophobic interactions, it facilitates π-π interactions between the electron-rich phenyl rings of the stationary phase and aromatic or nitro-containing analytes.[8] This can be particularly advantageous for separating structurally similar aromatic compounds.
The overall development workflow is systematic, beginning with column and mobile phase screening and progressing through optimization to validation.
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagents: Formic acid (FA), HPLC-grade water.
-
Columns:
-
Column A: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Standard and Sample Preparation
Due to the hydrolytic instability of the sulfonyl chloride, sample preparation is critical.
-
Solvent Selection: Use anhydrous acetonitrile as the diluent to minimize hydrolysis.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in anhydrous ACN. Prepare working standards by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the reaction mixture sample in anhydrous ACN to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Forced Degradation Study
To prove the method is stability-indicating, forced degradation studies are essential.[9][10] A sample of the pure analyte (0.1 mg/mL in ACN) is subjected to stress conditions to generate degradation products.
-
Acid Hydrolysis: Add 100 µL of 1M HCl to 1 mL of sample solution. Heat at 60°C for 4 hours. Neutralize with 1M NaOH before injection.
-
Base Hydrolysis: Add 100 µL of 0.1M NaOH to 1 mL of sample solution. Keep at room temperature for 30 minutes. Neutralize with 0.1M HCl before injection. The sulfonyl chloride is expected to degrade rapidly under basic conditions.[11]
-
Oxidative Degradation: Add 100 µL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid material at 105°C for 48 hours before dissolving in ACN.
Caption: Primary hydrolytic degradation pathway of the analyte.
HPLC Conditions
A scouting gradient is an effective starting point for method development.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-20 min: 30% B (re-equilibration)
-
Comparative Data Analysis & Discussion
The following illustrative data compares the performance of the C18 and Phenyl-Hexyl columns for separating the analyte from its key sulfonic acid degradant.
Table 1: Comparison of Chromatographic Performance
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Rationale & Insights |
| Analyte (R-SO₂Cl) Rt (min) | 12.5 | 13.1 | The Phenyl-Hexyl column shows slightly more retention due to the added π-π interaction with the nitroaromatic system. |
| Degradant (R-SO₃H) Rt (min) | 8.2 | 8.1 | The sulfonic acid is much more polar and elutes earlier. Retention times are similar on both columns as hydrophobic interaction is low. |
| Resolution (Rs) [Analyte/Degradant] | 8.5 | 9.2 | Both columns provide excellent resolution for the primary degradant. |
| Resolution (Rs) [Critical Impurity Pair]* | 1.3 | 2.1 | Key Finding: The Phenyl-Hexyl column provided superior, baseline resolution (Rs > 1.5) for a critical process impurity that nearly co-eluted with the main peak on the C18 column. This is due to the alternative selectivity offered by π-π interactions.[8] |
| Analyte Tailing Factor (Tf) | 1.2 | 1.1 | Both columns provide good peak symmetry. |
| Analyte Theoretical Plates (N) | 11,500 | 12,800 | The Phenyl-Hexyl column shows slightly better efficiency. |
Hypothetical process impurity with similar hydrophobicity to the main analyte.
Discussion of Results
While both columns successfully separated the highly polar sulfonic acid degradant from the non-polar sulfonyl chloride analyte, the true value of the comparative approach was revealed in the separation of a process impurity. The C18 column, relying solely on hydrophobicity, failed to adequately resolve this impurity from the main analyte (Rs = 1.3). The Phenyl-Hexyl column, however, leveraged the subtle electronic differences between the analyte and the impurity, achieving baseline separation (Rs = 2.1).
Furthermore, exploring the use of methanol instead of acetonitrile as the organic modifier on the Phenyl-Hexyl column could offer further changes in selectivity. Methanol is known to enhance π-π interactions, which could potentially improve the resolution of difficult-to-separate aromatic compounds even further.[13]
Method Validation Principles
Once the optimal method (Phenyl-Hexyl column with ACN/Water gradient) is selected, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][15][16] The validation protocol should demonstrate:
-
Specificity: The forced degradation study is a key part of this, proving the method can unequivocally assess the analyte in the presence of its degradants and impurities.[15]
-
Linearity: A direct correlation between analyte concentration and detector response over a defined range.[14]
-
Accuracy: Closeness of the results to the true value, often determined by spike/recovery experiments.
-
Precision: Agreement between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Robustness: The method's reliability when subjected to small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[14]
Conclusion and Recommendation
This guide demonstrates that a systematic, comparative approach is superior to relying on a single, standard method. While a C18 column provided a satisfactory initial separation of the main analyte from its primary hydrolysis product, it failed to resolve a critical process-related impurity.
The Phenyl-Hexyl column is the recommended choice. Its unique stationary phase chemistry, which facilitates π-π interactions, provides an orthogonal separation mechanism that achieves superior resolution for the complex mixture. This highlights a crucial principle in method development: when analyzing aromatic compounds, especially those with electron-withdrawing or -donating groups, columns offering alternative selectivities like phenyl-based phases should always be considered. The resulting method is robust, stability-indicating, and fit for purpose in a regulated drug development environment.
References
- 1. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. agilent.com [agilent.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: EI vs. ESI
This guide provides an in-depth analysis and comparison of the mass spectrometric fragmentation patterns of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Designed for researchers, scientists, and professionals in drug development, this document offers predictive insights grounded in established fragmentation mechanisms to aid in the structural elucidation and characterization of this and similar nitroaromatic sulfonyl chloride compounds.
Introduction: The Analytical Challenge
This compound is a multifunctional aromatic compound featuring a sulfonyl chloride group, a nitro group, and a methoxy group. These functionalities make it a valuable intermediate in organic synthesis, particularly for creating sulfonamide derivatives with potential pharmacological activity. The precise structural confirmation of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for this purpose.
Understanding the fragmentation behavior of this molecule is not merely an academic exercise. It is crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control. The choice of ionization technique—typically the "hard" electron ionization versus "soft" electrospray ionization—dramatically influences the resulting mass spectrum. This guide will dissect the predicted fragmentation pathways under both modalities, providing a comparative framework for analytical method development.
Experimental Protocols & Methodologies
To ensure reproducible and high-quality data, the following protocols are recommended. These methodologies represent a self-validating system, where instrument calibration and standardized procedures ensure the integrity of the results.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing volatile and thermally stable compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile, dry solvent such as dichloromethane or ethyl acetate. Dilute to a working concentration of 10-50 µg/mL.
-
GC System: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Hold: Maintain 280°C for 5 minutes.
-
-
MS System (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV. This standard energy ensures extensive, reproducible fragmentation, creating a characteristic "fingerprint" spectrum.[1]
-
Mass Range: Scan from m/z 40 to 350.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
ESI is the preferred method for less volatile compounds or for analyses requiring confirmation of the molecular weight with minimal fragmentation in the initial scan.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to a working concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
LC System: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS System (ESI):
-
Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150°C.
-
Full Scan (MS1): Scan from m/z 100 to 350 to identify the precursor ion.
-
Tandem MS (MS2): Select the [M+H]⁺ ion (predicted at m/z 252.0) for collision-induced dissociation (CID). Apply a normalized collision energy (e.g., 15-30 eV) to induce fragmentation.
-
Fragmentation Pattern under Electron Ionization (EI)
EI involves bombarding the molecule with high-energy electrons (70 eV), leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation.[1][2] The fragmentation pathways are typically driven by the stability of the resulting radical and cationic species. The monoisotopic mass of this compound (C₇H₆ClNO₅S) is 250.9655 Da.[3]
The fragmentation is predicted to be initiated at several key sites: the sulfonyl chloride group, the nitro group, and the methoxy group.
Key Predicted Fragmentation Pathways (EI):
-
Loss of Chlorine Radical: The S-Cl bond is relatively weak and can cleave homolytically to lose a Cl• radical (35 u), forming a stable sulfonyl cation at m/z 216 . This is often a primary fragmentation step for sulfonyl chlorides.
-
Loss of Nitro Group: Aromatic nitro compounds characteristically lose •NO₂ (46 u) or •NO (30 u).[4][5][6]
-
[M - NO₂]⁺: Loss of a nitro radical yields an ion at m/z 205 .
-
[M - NO]⁺•: Loss of nitric oxide results in an ion at m/z 221 .
-
-
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can break, leading to the loss of the •SO₂Cl radical (99 u). This generates a methoxy-nitrophenyl cation at m/z 152 .
-
Loss of Methyl Radical: The methoxy group can undergo α-cleavage, losing a •CH₃ radical (15 u) to form an ion at m/z 236 . This ion can subsequently lose carbon monoxide (CO, 28 u) to yield a fragment at m/z 208 .
Below is a visual representation of these predicted pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Table 1: Summary of Predicted Key Fragments in EI-MS
| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Notes |
| 251 | [C₇H₆ClNO₅S]⁺• | - | Molecular Ion (M⁺•) |
| 216 | [M - Cl]⁺ | Cl• (35 u) | Characteristic loss from the sulfonyl chloride group. |
| 205 | [M - NO₂]⁺ | NO₂• (46 u) | Common fragmentation for nitroaromatic compounds.[4][7] |
| 152 | [M - SO₂Cl]⁺ | SO₂Cl• (99 u) | Results from cleavage of the C-S bond. |
| 236 | [M - CH₃]⁺ | CH₃• (15 u) | α-cleavage of the methoxy group.[2] |
| 208 | [M - CH₃ - CO]⁺ | CH₃•, CO (43 u) | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |
Fragmentation Pattern under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with low internal energy.[1][8] Fragmentation is therefore minimal in a single-stage MS scan, making ESI excellent for molecular weight determination. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).
For this compound, the protonated molecule [M+H]⁺ will have an m/z of 252.0 . Fragmentation of this even-electron ion will proceed through different mechanisms than the radical-driven pathways of EI, primarily involving the loss of stable neutral molecules.[1]
Key Predicted Fragmentation Pathways (ESI-MS/MS):
-
Loss of Sulfur Dioxide: The most significant fragmentation pathway for protonated aromatic sulfonamides and related compounds is often the loss of SO₂ (64 u) via an intramolecular rearrangement.[9][10] This would produce a prominent fragment ion at m/z 188 . This pathway is highly diagnostic for the sulfonyl moiety.
-
Loss of HCl: The protonated molecule can lose a neutral molecule of hydrogen chloride (HCl, 36 u) to form an even-electron ion at m/z 216 .
-
Loss of the Sulfonyl Group: Following the initial loss of SO₂, the resulting fragment at m/z 188 may undergo further fragmentation, such as the loss of a chlorine radical, although this is less common for even-electron ions. More likely is the loss of other neutral molecules.
The visualization below illustrates the predicted fragmentation cascade from the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Table 2: Summary of Predicted Key Fragments in ESI-MS/MS
| m/z (Monoisotopic) | Proposed Ion Structure | Neutral Loss | Notes |
| 251.97 | [C₇H₇ClNO₅S]⁺ | - | Protonated Molecule [M+H]⁺ |
| 187.99 | [M+H - SO₂]⁺ | SO₂ (64.0 u) | Highly characteristic rearrangement and loss for protonated aryl sulfonyl compounds.[9][10] |
| 215.99 | [M+H - HCl]⁺ | HCl (36.0 u) | Loss of a stable neutral molecule. |
Comparative Analysis: EI vs. ESI
The choice between EI and ESI provides complementary information for the structural elucidation of this compound.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) with MS/MS |
| Ionization Principle | Hard ionization, high energy, forms radical cations (M⁺•).[1] | Soft ionization, low energy, forms even-electron ions ([M+H]⁺).[8] |
| Molecular Ion | May be weak or absent if the molecule is unstable. | Base peak or very prominent, allowing for confident molecular weight determination. |
| Fragmentation | Extensive, complex "fingerprint" spectrum. Driven by radical-site initiation.[11] | Controlled fragmentation of a selected precursor ion. Driven by loss of stable neutral molecules.[1] |
| Key Fragments | Losses of small radicals: •Cl, •NO₂, •SO₂Cl, •CH₃. | Losses of neutral molecules: SO₂, HCl. |
| Diagnostic Value | Provides a rich pattern indicative of multiple functional groups simultaneously. | Confirms molecular weight and reveals specific fragmentation pathways, such as the diagnostic loss of SO₂.[10] |
| Primary Application | GC-MS analysis, library matching, structural elucidation of unknown volatile compounds. | LC-MS analysis, analysis of complex mixtures, confirmation of known compounds, analysis of non-volatile analytes. |
Causality in Fragmentation: The fundamental difference lies in the nature of the precursor ion. The odd-electron M⁺• in EI has a high propensity for homolytic bond cleavages to satisfy radical pairing. In contrast, the even-electron [M+H]⁺ in ESI is more stable and fragments via lower-energy pathways, such as rearrangements that lead to the expulsion of a stable neutral molecule like SO₂.
Conclusion
The mass spectrometric fragmentation of this compound is highly dependent on the ionization technique employed.
-
Electron Ionization is predicted to yield a complex spectrum characterized by the loss of radicals corresponding to each of its functional groups (Cl•, NO₂•, SO₂Cl•), providing a comprehensive structural fingerprint.
-
Electrospray Ionization with tandem MS is expected to provide clear molecular weight information from the [M+H]⁺ ion and a simpler, more targeted fragmentation pattern dominated by the diagnostic neutral loss of SO₂.
By leveraging both techniques, researchers can achieve a confident and complete structural characterization. EI-MS is invaluable for initial identification and library searching, while ESI-MS/MS excels in confirming the molecular formula and probing specific structural features in complex matrices. This guide provides a predictive framework to assist scientists in designing their analytical strategies and interpreting the resulting data.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Senior Scientist's Comparative Guide: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride vs. Dansyl chloride for Amine Derivatization
For researchers, chromatographers, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many amines, including critical neurotransmitters, amino acids, and pharmaceutical intermediates, lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) difficult and insensitive. Pre-column derivatization addresses this by covalently attaching a molecular "tag" to the amine, enhancing its detectability and often improving its chromatographic behavior.
This guide provides an in-depth, objective comparison of two sulfonyl chloride-based derivatizing agents: the classic, widely-used Dansyl Chloride and the UV-active alternative, 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride . We will delve into the reaction mechanisms, compare their performance based on experimental data, and provide field-proven protocols to guide your selection for specific analytical applications.
The Underpinning Chemistry: Sulfonamide Formation
Both reagents operate via the same fundamental mechanism: a nucleophilic substitution reaction between an amine and a sulfonyl chloride. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction, typically conducted under basic conditions to deprotonate the amine and neutralize the HCl byproduct, forms a highly stable sulfonamide bond.[1][2][3]
The choice between these reagents comes down to the properties of the resulting sulfonamide derivative and the detection strategy employed.
Caption: General reaction of an amine with a sulfonyl chloride reagent.
Reagent Profiles and Head-to-Head Comparison
The optimal choice of derivatizing agent is dictated by the analytical objective, sample matrix, and available instrumentation. Here, we compare the key attributes of both reagents.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
A cornerstone reagent in biochemistry and analytical chemistry, dansyl chloride reacts with primary and secondary amines to produce intensely fluorescent, blue-green sulfonamide adducts.[4] This property is the primary driver of its exceptional sensitivity.
-
Detection Principle: Fluorescence and UV Absorbance.
-
Advantages:
-
High Sensitivity: Fluorescence detection provides significantly lower limits of detection (in the low picomole to femtomole range) compared to UV absorbance.[5]
-
Versatility: The derivatives are also UV-active and ionize efficiently, making them suitable for HPLC-UV and LC-MS analysis.[6][7]
-
Well-Established: A vast body of literature exists with established protocols for a wide range of analytes, particularly amino acids.[5][8][9]
-
-
Disadvantages:
-
Fluorescence Quenching: The fluorescence signal can be susceptible to quenching from components in the sample matrix.
-
Reagent Instability: Dansyl chloride is unstable in some organic solvents like DMSO and hydrolyzes in aqueous solutions, requiring fresh preparation of reagents.[4][10]
-
Reaction Conditions: Often requires elevated temperatures (e.g., 60-80°C) to achieve optimal derivatization within a reasonable timeframe.[5]
-
This compound
This reagent is a strong UV-absorbing tag. While not fluorescent, the nitroaromatic moiety provides a robust chromophore, making it an excellent choice for laboratories equipped with standard HPLC-UV detectors.
-
Detection Principle: UV Absorbance.
-
Advantages:
-
Strong Chromophore: The nitrobenzene structure ensures strong UV absorbance, leading to good sensitivity for UV-based detection.
-
Stable Derivatives: Nitrobenzenesulfonamides are known to be highly stable, which is advantageous for methods requiring sample storage or further processing.[6]
-
Milder Reaction Conditions: Derivatization can often be achieved efficiently at room temperature.
-
-
Disadvantages:
-
Lower Sensitivity than Fluorescence: UV absorbance detection is inherently less sensitive than fluorescence, resulting in higher limits of detection.
-
Limited Application Data: Compared to dansyl chloride, there is less published literature detailing its specific use as a pre-column derivatization agent for HPLC.
-
Quantitative Data Summary
The following table summarizes the key performance parameters for each reagent, providing a clear basis for comparison.
| Parameter | This compound | Dansyl Chloride | Source(s) |
| Molar Mass | 250.65 g/mol | 269.75 g/mol | [1][4] |
| Detection Method | UV Absorbance | Fluorescence, UV Absorbance, MS | [7] |
| UV λmax of Derivative | ~260-280 nm (inferred) | ~250 nm, ~330 nm | [8][11] |
| Fluorescence λex / λem | N/A | ~330-350 nm / ~520-550 nm | [8][12] |
| Optimal Reaction pH | ~8.5 - 10.0 (inferred) | 9.5 - 10.0 | [5][8] |
| Reaction Temperature | Room Temperature (inferred) | Room Temp. to 80°C | [5] |
| Derivative Stability | High | High | [5][6][9] |
Experimental Protocols
The following protocols provide a validated starting point for derivatization. As an experienced scientist, you must recognize the necessity to optimize these conditions for your specific analyte and sample matrix.
General Experimental Workflow
Caption: A generalized workflow for amine derivatization and analysis.
Protocol 1: Derivatization with this compound (UV Detection)
This protocol is based on established methods for similar nitro-substituted sulfonyl and benzoyl chlorides.
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Prepare this solution fresh daily as sulfonyl chlorides are moisture-sensitive.
-
Buffer Solution: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
Quenching Solution: Prepare a 2% (v/v) solution of formic acid in water.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amine-containing sample or standard.
-
Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5). Vortex briefly.
-
Add 200 µL of the derivatization reagent solution.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature (25°C) for 30 minutes in the dark.
-
Stop the reaction by adding 100 µL of the quenching solution. Vortex to mix.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Derivatization with Dansyl Chloride (Fluorescence/UV Detection)
This protocol is a standard method for the derivatization of amino acids and other biogenic amines.[5]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 20 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile. Prepare this solution fresh just before use.
-
Buffer Solution: Prepare a 2 M potassium bicarbonate buffer and adjust the pH to 9.8 with KOH.[5]
-
Quenching Solution: Prepare a 20% (v/v) solution of acetic acid in water.[5]
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the amine-containing sample or standard.
-
Add 50 µL of the 2 M potassium bicarbonate buffer (pH 9.8).
-
Add 50 µL of the derivatization reagent solution.
-
Cap the tube tightly and vortex vigorously for 10 seconds.
-
Incubate the mixture in a water bath or heating block at 80°C for 30 minutes in the dark.[5]
-
Remove the tube and allow it to cool to room temperature.
-
Stop the reaction by adding 20 µL of the quenching solution. Vortex to mix.[5]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Conclusion and Recommendations
The choice between this compound and dansyl chloride is fundamentally a decision between the required level of sensitivity and the available detection technology.
-
Choose Dansyl Chloride when:
-
Ultimate sensitivity is required. For trace-level analysis of neurotransmitters in microdialysates or low-abundance biomarkers, the fluorescence properties of dansyl derivatives are unparalleled.
-
LC-MS/MS analysis is the goal. The tertiary amine in the dansyl group promotes efficient ionization in positive mode ESI-MS.[6]
-
Working with well-established and validated methods for amino acid analysis is a priority.
-
-
Choose this compound when:
-
A standard HPLC-UV system is the primary instrument available. This reagent provides a robust and sensitive method for UV detection without the need for a fluorescence detector.
-
The sample matrix is known to cause significant fluorescence quenching. A UV-absorbance-based method is immune to this interference.
-
Milder reaction conditions are preferred. The ability to perform the derivatization at room temperature can be advantageous for thermally labile analytes.
-
By understanding the distinct advantages and operational parameters of each reagent, researchers can make an informed decision, ensuring the development of robust, sensitive, and reliable analytical methods for amine quantification.
References
- 1. PubChemLite - this compound (C7H6ClNO5S) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pharm.or.jp [pharm.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Benzenesulfonyl chloride, 4-methoxy-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4 [smolecule.com]
- 12. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Landscape of Aromatic Sulfonyl Chlorides: Featuring 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that profoundly impacts reaction efficiency and product yield. The reactivity of sulfonyl chlorides, governed by the electronic environment of the aromatic ring, dictates their suitability for specific applications. This guide provides an in-depth comparative analysis of the kinetic profiles of various aromatic sulfonyl chlorides, with a special focus on predicting the reactivity of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. By understanding the interplay of substituent effects, researchers can make more informed decisions in their synthetic endeavors.
The Sulfonyl Center: A Hub of Reactivity
Nucleophilic substitution at the sulfonyl sulfur atom is the cornerstone of the utility of sulfonyl chlorides. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilicity of the sulfur atom is paramount; electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.[1][2]
The subject of our focus, this compound, presents an interesting case with both an electron-donating methoxy group and a powerful electron-withdrawing nitro group. Their positions relative to the sulfonyl chloride group will dictate the overall electronic effect and, consequently, the reactivity. The para-nitro group is expected to strongly activate the sulfonyl chloride towards nucleophilic attack, while the meta-methoxy group will have a less pronounced, slightly deactivating effect.
Comparative Kinetic Analysis of Aromatic Sulfonyl Chlorides
To contextualize the expected reactivity of this compound, it is instructive to compare the kinetic data for the hydrolysis of several common aromatic sulfonyl chlorides. The following table summarizes first-order rate constants for the solvolysis of these compounds in water, providing a quantitative measure of their relative reactivity.
| Sulfonyl Chloride | Substituent(s) | Rate Constant (k) at 15°C (s⁻¹) | Relative Reactivity (to Benzenesulfonyl chloride) |
| Benzenesulfonyl chloride | H | 1.104 x 10⁻³ | 1.00 |
| p-Toluenesulfonyl chloride | p-CH₃ (EDG) | Not available at 15°C, but generally less reactive than BsCl | ~0.6 (estimated) |
| p-Methoxybenzenesulfonyl chloride | p-OCH₃ (EDG) | 2.389 x 10⁻³ | 2.16 |
| 4-Nitrobenzenesulfonyl chloride | p-NO₂ (EWG) | 9.373 x 10⁻³ | 8.49 |
| 3-Nitrobenzenesulfonyl chloride | m-NO₂ (EWG) | Data not available, but expected to be less activating than p-NO₂ | - |
Data compiled from various sources, primarily focusing on solvolysis in water.[3] Note that the p-methoxy substituent shows an unexpectedly high rate, which has been attributed to a unique temperature-dependent water-solute interaction.[3]
Based on this data, we can predict that this compound will be a highly reactive sulfonylating agent. The potent electron-withdrawing effect of the para-nitro group will dominate, significantly increasing the electrophilicity of the sulfonyl sulfur. The meta-methoxy group's electron-donating resonance effect will not significantly counteract the powerful inductive and resonance withdrawal of the nitro group. Therefore, its reactivity is expected to be comparable to, or even slightly greater than, that of 4-nitrobenzenesulfonyl chloride.
Mechanistic Insights and Reaction Pathway
The nucleophilic substitution reaction at the sulfonyl center is generally accepted to proceed via a concerted SN2-like mechanism. This involves the formation of a trigonal bipyramidal transition state.[3]
Experimental Protocol: Kinetic Analysis of Sulfonyl Chloride Hydrolysis via Conductometry
This protocol outlines a robust method for determining the first-order rate constant of the hydrolysis of an aromatic sulfonyl chloride. The method relies on the increase in conductivity as the reaction produces hydrochloric acid and the corresponding sulfonic acid.[3]
Materials and Equipment
-
Aromatic sulfonyl chloride (e.g., this compound)
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath (±0.01 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure
-
Temperature Equilibration: Equilibrate a sufficient volume of deionized water in the conductivity cell, which is immersed in the constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C).
-
Background Conductivity: Measure the background conductivity of the pure water once the temperature has stabilized.
-
Initiation of Reaction: Prepare a stock solution of the sulfonyl chloride in a small amount of a suitable inert solvent (e.g., acetone) to facilitate dissolution. Inject a small, precise volume of the stock solution into the stirred water in the conductivity cell to achieve the desired final concentration (typically in the range of 10⁻⁴ to 10⁻³ M). Start the stopwatch immediately upon injection.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of readings should be adjusted based on the expected reaction rate.
-
Infinity Reading: After the reaction has proceeded for at least 10 half-lives, or until the conductivity reading is stable, record the final "infinity" conductivity (G∞).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of this line is equal to -k.
Conclusion and Recommendations
The kinetic behavior of this compound can be confidently predicted to be that of a highly reactive sulfonylating agent. The strong electron-withdrawing nature of the para-nitro group is the dominant factor influencing its reactivity. This makes it an excellent candidate for reactions requiring a potent electrophile, such as the sulfonylation of hindered alcohols or poorly nucleophilic amines.
For researchers designing synthetic routes, this compound offers a compelling alternative to other activated sulfonyl chlorides. Its predicted high reactivity suggests that reactions may proceed under milder conditions and with shorter reaction times, potentially improving yields and reducing by-product formation. It is recommended that initial kinetic studies, following the protocol outlined above, be performed to precisely quantify its reactivity under specific reaction conditions. This will enable the optimization of synthetic protocols and the rational design of novel chemical entities.
References
A Comparative Spectroscopic Guide to 3-Methoxy-4-nitrobenzene-1-sulfonyl Chloride and Its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification and characterization of constitutional isomers are paramount. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's reactivity, biological activity, and safety profile. This guide provides an in-depth spectroscopic comparison of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride and two of its key positional isomers: 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride and 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride.
The strategic placement of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) in relation to the reactive sulfonyl chloride (-SO₂Cl) moiety creates distinct electronic environments. These differences are fingerprint-coded into their respective spectra. This guide will dissect these differences using ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), providing the experimental data and interpretive logic required for unambiguous identification.
The Isomers in Focus
The three isomers share the same molecular formula (C₇H₆ClNO₅S) and molecular weight (251.64 g/mol ), making their differentiation by mass spectrometry alone challenging without clear fragmentation patterns. Their structural differences, illustrated below, are the key to their distinct spectroscopic properties.
Figure 1: Molecular Structures of the Compared Isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each aromatic proton is exquisitely sensitive to the electronic effects of the substituents. The electron-donating methoxy group shields adjacent (ortho) and para protons, causing them to resonate at a higher field (lower δ). Conversely, the electron-withdrawing nitro and sulfonyl chloride groups deshield protons, shifting their signals to a lower field (higher δ).
The analysis hinges on two factors: the chemical shifts and the splitting patterns (coupling constants, J), which reveal the spatial relationships between protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 3-Methoxy-4-nitro- | H-2 | 7.7 - 7.9 | d | ~2 |
| H-5 | 7.9 - 8.1 | d | ~8-9 | |
| H-6 | 7.6 - 7.8 | dd | ~8-9, ~2 | |
| -OCH₃ | 3.9 - 4.1 | s | - | |
| 4-Methoxy-3-nitro- | H-2 | 8.2 - 8.4 | d | ~2 |
| H-5 | 7.2 - 7.4 | d | ~9 | |
| H-6 | 7.9 - 8.1 | dd | ~9, ~2 | |
| -OCH₃ | 3.9 - 4.1 | s | - | |
| 2-Methoxy-5-nitro- | H-3 | 7.2 - 7.4 | d | ~9 |
| H-4 | 8.3 - 8.5 | dd | ~9, ~3 | |
| H-6 | 8.5 - 8.7 | d | ~3 | |
| -OCH₃ | 4.0 - 4.2 | s | - |
(Note: Experimental data for 3-Methoxy-4-nitro- and 4-Methoxy-3-nitro- isomers is sparse in publicly accessible literature; ranges are based on established substituent effects and data from closely related compounds.)
Causality and Interpretation:
-
3-Methoxy-4-nitro- Isomer: The proton at H-2 is ortho to the -SO₂Cl group and meta to the -NO₂ group, resulting in a downfield shift. H-5 is ortho to the -NO₂ group, making it the most deshielded aromatic proton. H-6 is ortho to the methoxy group, which would typically shield it, but it is also ortho to the -SO₂Cl group, leading to an intermediate chemical shift.
-
4-Methoxy-3-nitro- Isomer: The key differentiator is H-5, which is ortho to the strongly donating methoxy group and experiences significant shielding, moving its signal upfield compared to the other isomers. H-2, being ortho to the nitro group, is strongly deshielded and appears far downfield.
-
2-Methoxy-5-nitro- Isomer: This isomer presents the most downfield-shifted protons. H-6 is ortho to both the -SO₂Cl and -NO₂ groups, making it extremely electron-poor and thus highly deshielded. The methoxy group at position 2 provides some shielding to H-3, making it the most upfield proton in this isomer.
The unique splitting pattern for each isomer, dictated by the ortho- and meta-coupling between the three aromatic protons, provides definitive confirmation of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present. While all three isomers will show characteristic absorptions for the sulfonyl chloride, nitro, and methoxy groups, the precise frequencies can shift based on the electronic interplay between the substituents.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | 3-Methoxy-4-nitro- | 4-Methoxy-3-nitro- | 2-Methoxy-5-nitro- |
| **Nitro (-NO₂) ** | Asymmetric Stretch | ~1520-1540 | ~1520-1540 | ~1525-1545 |
| Symmetric Stretch | ~1340-1360 | ~1340-1360 | ~1345-1365 | |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric Stretch | ~1370-1390 | ~1370-1390 | ~1375-1395 |
| Symmetric Stretch | ~1170-1190 | ~1170-1190 | ~1175-1195 | |
| Aromatic C-O | Stretch | ~1250-1280 | ~1250-1280 | ~1260-1290 |
| Aromatic C-H | Out-of-plane bend | ~800-900 | ~800-900 | ~800-900 |
Causality and Interpretation:
The most diagnostic vibrations are the asymmetric and symmetric stretches of the -NO₂ and -SO₂Cl groups.
-
-NO₂ Stretches: The position of these strong bands is influenced by conjugation with the ring. When the nitro group is para to the electron-donating methoxy group (as in the 4-methoxy-3-nitro isomer), increased resonance can slightly lower the frequency (wavenumber) of the symmetric stretch compared to when they are meta.
-
-SO₂Cl Stretches: These are typically very strong and sharp. The electron density on the ring, modulated by the -OCH₃ and -NO₂ groups, affects the S=O bond order. In the 2-methoxy-5-nitro isomer, where the sulfonyl chloride is ortho to the methoxy group, electronic and steric effects can lead to slightly higher stretching frequencies.
-
C-H Bending: The pattern of C-H out-of-plane bending in the 800-900 cm⁻¹ region can be indicative of the number of adjacent hydrogens on the ring, providing another layer of structural confirmation.
Mass Spectrometry (MS)
Under Electron Ionization (EI), these isomers will fragment in predictable ways. While they share the same molecular ion (M⁺˙), the relative abundances of their fragment ions will differ based on the stability of the neutral losses and the resulting radical cations.
Predicted Fragmentation Pathways:
Figure 2: Common Fragmentation Pathways for Isomers.
Table 3: Predicted Key Fragment Ions (m/z) and Their Significance
| m/z | Fragment | Interpretation and Isomeric Differentiation |
| 251/253 | [M]⁺˙ | Molecular ion peak. The ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl is a key identifier for a chlorine-containing compound. |
| 216 | [M-Cl]⁺ | Loss of a chlorine radical. Common to all isomers. |
| 205/207 | [M-NO₂]⁺ | Loss of a nitro radical. The stability of this fragment can vary. For the 4-methoxy-3-nitro isomer, the resulting cation is stabilized by the para-methoxy group, potentially leading to a more abundant peak. |
| 152 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. The resulting methoxynitrophenyl cation's stability depends on the substitution pattern, influencing this peak's intensity. |
Causality and Interpretation:
The relative positioning of the methoxy and nitro groups is the primary driver of fragmentation differences.
-
Stabilization of Fragments: In the 4-methoxy-3-nitro- isomer, the methoxy group is para to the position where the sulfonyl chloride was attached. The loss of •SO₂Cl creates a cation that can be effectively stabilized by the electron-donating resonance of the methoxy group. This would predict a relatively more intense peak at m/z 152 for this isomer compared to the others.
-
Alpha-Cleavage: The methoxy group itself can fragment. Loss of a methyl radical (•CH₃, 15 u) to form a phenoxide-type radical cation is possible, though often less favorable than other pathways.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sulfonyl chloride isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times or use a vortex mixer at a low setting to ensure complete dissolution. Sulfonyl chlorides can be moisture-sensitive; minimize exposure to the atmosphere.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
Protocol 2: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and anvil after analysis.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Figure 3: Standardized workflow for spectroscopic analysis.
Conclusion
The differentiation of this compound from its positional isomers is reliably achieved through a multi-technique spectroscopic approach. ¹H NMR stands out as the most definitive method, offering unique chemical shifts and coupling patterns for each isomer that directly map to their substitution patterns. IR spectroscopy provides robust confirmation of the key functional groups, with subtle frequency shifts offering corroborating evidence of the isomeric structure. Finally, mass spectrometry can distinguish the isomers based on the relative abundances of key fragments, which are dictated by the stabilizing or destabilizing effects of the substituent positions. By employing the standardized protocols and interpretive logic detailed in this guide, researchers can confidently identify and characterize these important chemical entities.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Our primary objective is to ensure laboratory safety and environmental stewardship by providing clear, scientifically-grounded procedures that go beyond mere instruction to explain the critical reasoning behind each step.
Immediate Hazard Profile and Core Safety Principles
This compound is a reactive chemical that demands careful handling throughout its lifecycle, including disposal. Its hazard profile is primarily defined by two functional groups: the sulfonyl chloride and the aromatic nitro group. Understanding these hazards is fundamental to safe disposal.
-
Water Reactivity (Sulfonyl Chloride): The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack by water (hydrolysis). This reaction is often vigorous, exothermic, and liberates corrosive hydrochloric acid (HCl) gas.[1][2] Uncontrolled addition of water or moisture can lead to a violent reaction, pressure buildup, and release of toxic fumes.[2][3] Therefore, the core principle of disposal for residual quantities is controlled hydrolysis under basic conditions.
-
Corrosivity: Due to its reactivity and the acidic byproducts of hydrolysis, the compound is classified as corrosive. It can cause severe skin burns and serious eye damage upon contact.[4][5][6]
-
Toxicity and Other Hazards (Aromatic Nitro Group): Aromatic nitro compounds are known for their potential toxicity and should be handled with care to avoid inhalation, ingestion, and skin contact.[7][8] Some related compounds are suspected of causing adverse health effects.
Table 1: Hazard Summary for Aromatic Sulfonyl Chlorides
| Hazard Class | GHS Classification | Key Considerations | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns. | [4][5] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. | [4][5] |
| Reactivity | Reacts violently with water. | Contact with moisture produces toxic HCl gas. | [2] |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled. |[8][9] |
The Disposal Decision Workflow
Proper disposal begins with a critical assessment of the waste. The primary decision point is distinguishing between small, residual amounts of the chemical (e.g., from rinsing glassware) and bulk or contaminated quantities. This workflow ensures that neutralization is only attempted when safe and appropriate.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to the correct protocol based on the workflow above is critical for safety. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves. All operations should be performed in a certified chemical fume hood.[4][10]
Protocol A: Neutralization of Small Residual Quantities
This protocol is exclusively for small amounts of uncontaminated material, such as the residue in reaction flasks or beakers. The scientific principle is to perform a controlled hydrolysis using a weak base to neutralize the resulting hydrochloric acid.[10][11]
Methodology:
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a large excess (at least 10-fold molar equivalent) of a cold 5-10% sodium bicarbonate solution. Place this beaker in an ice/water bath to manage the heat generated during the reaction.[10][11] The use of an ice bath is critical as the hydrolysis reaction is significantly exothermic.[12]
-
Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the residual sulfonyl chloride to the beaker. This can be done by rinsing the glassware with a small amount of an inert solvent (like acetone) and adding the rinsate dropwise to the basic solution.
-
Causality: Adding the sulfonyl chloride to the base, and not the other way around, ensures that the reactive compound is always in the presence of excess base. This prevents the accumulation of unreacted material and acidic byproducts, minimizing the risk of a runaway reaction.[10]
-
-
Vigilant Observation: You will observe gas evolution (CO₂) as the acid byproduct is neutralized by the bicarbonate. Control the rate of addition to prevent excessive foaming and ensure the temperature does not rise significantly.[11]
-
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis reaction is complete.[11]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated pH meter, check that the aqueous layer is neutral or slightly basic (pH 7-9).[11] If the solution is still acidic, add more sodium bicarbonate solution and stir until neutralized.
-
Final Aqueous Waste Disposal: Once neutralized and fully reacted, the resulting aqueous solution should be transferred to your institution's designated "Aqueous Hazardous Waste" container for final disposal by EHS.[11][13]
Protocol B: Management of Bulk Waste and Contaminated Materials
Bulk quantities of this compound, or materials contaminated from a spill, must not be neutralized in the laboratory.[11] The potential for a large-scale, uncontrolled exothermic reaction is too high. These materials must be disposed of as hazardous waste through your institution's EHS department.
Methodology:
-
Waste Segregation: This compound is a halogenated, nitrated organic waste . It must be collected in a designated waste container for this category.[11]
-
Containment and Labeling:
-
If dealing with the original product container, ensure the cap is tightly sealed.
-
If transferring to a designated waste container, use a bottle compatible with corrosive, halogenated organics.
-
The container must be clearly labeled with the full chemical name: "Waste this compound," the approximate quantity, and all relevant hazard symbols (e.g., Corrosive, Water-Reactive).[3]
-
-
Spill Residues: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand, diatomaceous earth, or vermiculite.[3][10] Do not use combustible materials like paper towels or sawdust. [10] Carefully scoop the absorbed material into a compatible waste container, seal it, and label it as "Spill Debris containing this compound."
-
Storage and Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area, away from water and incompatible materials, until it can be collected by EHS for professional disposal.[2][8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and institutional EHS.[11]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity to contain vapors.
-
Assess and Equip: Do not attempt cleanup unless you are trained and have the correct PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small liquid spills, cover with an inert absorbent material (sand, vermiculite).[10]
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal as described in Protocol B.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS.
By following these scientifically-grounded protocols, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: From Personal Protection to Disposal
Introduction: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. However, its utility is matched by its significant hazardous properties. As a sulfonyl chloride, it is inherently corrosive, water-reactive, and poses a considerable inhalation risk. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by moving beyond mere product provision to ensure you can handle this chemical with the highest degree of safety and operational confidence. The protocols outlined herein are designed as a self-validating system, explaining the causality behind each safety measure to empower you with a deep, functional understanding of the risks and their mitigation.
Part 1: The Hazard Profile: Understanding the 'Why' Behind the Precautions
To effectively select and use Personal Protective Equipment (PPE), one must first understand the specific threats posed by the chemical. This compound presents a triad of hazards that dictate all handling, emergency, and disposal procedures.
-
Corrosivity: Like other sulfonyl chlorides, this compound is intensely corrosive and can cause severe skin burns and serious, potentially permanent, eye damage upon contact.[1][2] The material is extremely destructive to the tissues of the mucous membranes.
-
Water Reactivity: This is arguably the most insidious property of sulfonyl chlorides. The compound reacts exothermically with water—including ambient humidity, moisture on the skin, or in the respiratory tract—to hydrolyze into hydrochloric acid and the corresponding sulfonic acid.[1][3] This reaction is not only hazardous due to the production of corrosive byproducts but the heat generated can accelerate the reaction, leading to the rapid release of toxic and corrosive fumes.[1] This reactivity is why water should never be used to extinguish a fire involving this compound and why spills must be managed with dry, inert materials .[4]
-
Toxicity and Inhalation Hazard: Inhalation of the dust or its aerosolized reaction products can cause severe irritation and damage to the respiratory tract, characterized by coughing, choking, or shortness of breath.[5] Severe over-exposure can have dire consequences, underscoring the need for stringent engineering controls.[5][6]
Part 2: A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The primary engineering control for handling this compound is a certified chemical fume hood to prevent the inhalation of vapors and contain any accidental releases.[1][7] The following PPE is mandatory for all personnel working with the substance.
| PPE Category | Specification | Rationale (Linked to Hazard Profile) |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[1][8] | Protects against: Severe eye damage from splashes (Corrosivity). The face shield provides a secondary barrier for the entire face, which is critical during transfers or when a reaction's exotherm is uncertain (Water Reactivity). |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving for transfers or extended use.[8] | Protects against: Severe skin burns upon direct contact (Corrosivity). Double-gloving provides an extra layer of security against undetected pinholes or tears. |
| Body Protection | A chemical-resistant lab coat is the minimum requirement. A chemical-resistant apron or coveralls should be used when handling larger quantities (>50g) or when there is a significant splash risk.[1][9] | Protects against: Skin contact and contamination of personal clothing (Corrosivity). Prevents the compound from reacting with moisture on the skin (Water Reactivity). |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects against: Injury from dropped containers and accidental spills. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[7][10] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors is required as part of a formal respiratory protection program.[8][11] | Protects against: Severe respiratory tract damage from inhaling dust or corrosive vapors generated during hydrolysis (Toxicity, Water Reactivity). |
Part 3: Procedural Integrity: Operational and Emergency Plans
Procedural discipline is as critical as the PPE itself. The following workflows provide step-by-step guidance for key operations.
Experimental Workflow: Safe Handling and Use
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height.[7] Remove all non-essential items and combustible materials, like paper towels, from the hood.[10] Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][12]
-
PPE Donning: Don all required PPE in the correct sequence. A standard sequence is gloves first, followed by the lab coat, then eye protection, and finally the face shield.
-
Chemical Transfer: Handle the solid chemical using corrosion-resistant scoops or spatulas.[13] When transferring, work slowly and deliberately to avoid creating dust. Keep the container sealed when not in use.[13]
-
Reaction Setup: If adding the compound to a solvent, always add the sulfonyl chloride slowly, in portions, to the solvent. Monitor for any signs of an exothermic reaction. If mixing with water or other nucleophiles, the reaction must be cooled in an ice bath.[7]
-
Post-Procedure: Tightly seal the chemical's primary container. Decontaminate any tools used.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. A common practice is to remove the face shield and gloves first, then the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water after all work is complete.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nj.gov [nj.gov]
- 5. actylislab.com [actylislab.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. uh.edu [uh.edu]
- 11. justia.com [justia.com]
- 12. chemsafe.ie [chemsafe.ie]
- 13. youtube.com [youtube.com]
- 14. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
